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  • Product: 1-Amino-4-oxocyclohexane-1-carboxylic acid
  • CAS: 285996-77-2

Core Science & Biosynthesis

Foundational

1-Amino-4-oxocyclohexane-1-carboxylic acid chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 1-Amino-4-oxocyclohexane-1-carboxylic acid , a specialized non-proteinogenic amino acid used as a conformationally constrained...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-Amino-4-oxocyclohexane-1-carboxylic acid , a specialized non-proteinogenic amino acid used as a conformationally constrained scaffold in drug discovery.

A Bifunctional Scaffold for Constrained Peptide Engineering

Executive Summary & Compound Identity

1-Amino-4-oxocyclohexane-1-carboxylic acid (CAS: 285996-77-2) is a cyclic


-disubstituted amino acid. Unlike its isomer 4-aminocyclohexanecarboxylic acid (a 

-amino acid and tranexamic acid analog), this molecule features both the amine and carboxylic acid functionalities at the C1 position, making it a true

-amino acid. The ketone at the C4 position provides a unique orthogonal handle for chemical ligation (e.g., oxime ligation, reductive amination) without disrupting the peptide backbone.
Physicochemical Profile
PropertyData
IUPAC Name 1-Amino-4-oxocyclohexane-1-carboxylic acid
Common Synonyms 4-Oxo-1-aminocyclohexanecarboxylic acid; H-Acc(4-oxo)-OH
CAS Number 285996-77-2 (Free acid); 54621-18-0 (Ethylene ketal precursor)
Molecular Formula C

H

NO

Molecular Weight 157.17 g/mol
pKa (Calculated)

-COOH: ~2.1
Solubility High in H

O (Zwitterionic); Low in organic solvents unless protected.[1][2][3][4]
Structural Class Achiral (plane of symmetry through C1 and C4), Constrained

-amino acid.

Synthetic Methodology

The industrial and laboratory synthesis of this scaffold relies on the Bucherer-Bergs reaction , utilizing the symmetry of 1,4-cyclohexanedione to avoid regiochemical issues.

Core Synthesis Pathway

The synthesis proceeds through a protected ketal intermediate to prevent premature polymerization or side reactions at the ketone.

Step 1: Mono-Protection

Reactant: 1,4-Cyclohexanedione Reagent: Ethylene glycol,


-TsOH (cat.), Benzene/Toluene
Process:  Reflux with Dean-Stark trap.
Product:  1,4-Dioxaspiro[4.5]decane-8-one (Mono-ketal).
Note: Control stoichiometry to minimize bis-ketal formation.
Step 2: Bucherer-Bergs Reaction

Reactant: 1,4-Dioxaspiro[4.5]decane-8-one Reagents: (NH


)

CO

(excess), KCN (or NaCN), 50% EtOH/H

O. Conditions: 55–60 °C, 18–24 h. Mechanism: Formation of the spiro-hydantoin intermediate (8-amino-1,4-dioxaspiro[4.5]decane-8-spiro-5'-hydantoin).
Step 3: Hydrolysis (Alkaline)

Reagents: Ba(OH)


 or NaOH (3M), Reflux (100 °C, 24 h).
Product:  8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (The "Ketal-Amino Acid").
Note: This intermediate (CAS 54621-18-0) is stable and often stored.
Step 4: Deprotection (Acidic)

Reagents: 2M HCl or TFA/H


O.
Conditions:  Room temperature, 2–4 h.
Product:  1-Amino-4-oxocyclohexane-1-carboxylic acid (HCl salt).
Synthesis & Reactivity Map

The following diagram illustrates the synthesis flow and the downstream reactivity nodes.

G Start 1,4-Cyclohexanedione Ketal Mono-Ethylene Ketal (1,4-Dioxaspiro[4.5]decane-8-one) Start->Ketal Ethylene Glycol, pTsOH Hydantoin Spiro-Hydantoin Intermediate Ketal->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) KetalAA Ketal-Protected Amino Acid (CAS 54621-18-0) Hydantoin->KetalAA Hydrolysis (NaOH/Ba(OH)2) Target 1-Amino-4-oxocyclohexane- 1-carboxylic Acid KetalAA->Target Acid Hydrolysis (HCl/TFA) Fmoc Fmoc-Acc(4-oxo)-OH (Peptide Synthesis) Target->Fmoc Fmoc-OSu, NaHCO3 Oxime Oxime Ligation (Bioconjugation) Target->Oxime R-O-NH2, pH 4.5 RedAm Reductive Amination (Secondary Amines) Target->RedAm R-NH2, NaBH3CN

Figure 1: Synthetic pathway from 1,4-cyclohexanedione to the target scaffold and downstream derivatization.

Chemical Reactivity & Derivatization

The utility of this molecule lies in its orthogonal reactivity . It possesses three distinct reactive centers:

A. The -Amino Acid Core (C1 Position)

As a disubstituted carbon, the C1 position is sterically crowded (tetrasubstituted).

  • Peptide Coupling: Coupling rates are slower than standard amino acids due to steric hindrance. Use potent coupling reagents like HATU or PyBOP with extended reaction times.

  • Protection:

    • N-Terminus: Fmoc protection is standard. Reaction with Fmoc-OSu in dioxane/water/Na

      
      CO
      
      
      
      yields Fmoc-1-amino-4-oxocyclohexane-1-carboxylic acid (CAS 285996-74-9).
    • C-Terminus: Methyl or tert-butyl esters can be formed, though acid-catalyzed esterification must be carefully monitored to avoid ketalization if the ketone is protected.

B. The Ketone Handle (C4 Position)

The C4 ketone is spatially removed from the steric bulk of the C1 amino acid, making it highly accessible for ligation.

  • Oxime/Hydrazone Ligation: Reacts chemoselectively with hydroxylamines (R-O-NH

    
    ) or hydrazines at acidic pH (4.5–5.5) to form stable oximes. This is ideal for attaching PEG chains, fluorophores, or drugs to a peptide backbone.
    
  • Reductive Amination: Treatment with primary/secondary amines and a reducing agent (NaBH

    
    CN or STAB) converts the ketone into an amine, allowing the creation of branched cationic peptides.
    
  • Wittig Olefination: Can be used to install alkene linkers, although this is less common in the presence of the free amino acid zwitterion (protection required).

Experimental Protocols

Protocol A: Fmoc-Protection of 1-Amino-4-oxocyclohexane-1-carboxylic acid

For use in Solid Phase Peptide Synthesis (SPPS).

  • Dissolution: Dissolve 1-amino-4-oxocyclohexane-1-carboxylic acid HCl salt (1.0 eq) in 10% aqueous Na

    
    CO
    
    
    
    (2.5 eq). Ensure pH is ~9.0.
  • Addition: Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane (volume equal to aqueous phase). Add dropwise to the amino acid solution at 0 °C.

  • Reaction: Stir at 0 °C for 1 h, then warm to Room Temperature (RT) and stir for 12 h.

  • Workup:

    • Dilute with water and wash with Et

      
      O (2x) to remove unreacted Fmoc-OSu and byproducts.
      
    • Acidify the aqueous layer carefully with 1N HCl to pH 2–3 (precipitate forms).

    • Extract with EtOAc (3x).

    • Wash EtOAc layer with brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexane.

Protocol B: Oxime Ligation (Post-Synthetic Modification)

Attaching a payload to a peptide containing the 4-oxo residue.

  • Buffer: Prepare 0.1 M Acetate buffer, pH 4.5.

  • Reaction: Dissolve the peptide (containing the 4-oxocyclohexyl residue) in buffer (1 mM concentration). Add aminooxy-functionalized payload (e.g., Aminooxy-PEG-Biotin) (1.5 eq).

  • Incubation: Agitate at RT for 4–16 h.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the payload - H

    
    O.
    
  • Purification: HPLC purification is usually required to separate the E/Z oxime isomers if they resolve, though they often co-elute.

Applications in Drug Discovery

Conformational Restriction

Incorporating this amino acid into a peptide sequence restricts the conformational freedom of the backbone (


 and 

angles) due to the tetrasubstituted C1 carbon. This stabilizes secondary structures such as:
  • 
    -Turns:  The cyclohexane ring forces the backbone into a kink, often nucleating turns.
    
  • Helix Breaking: Depending on the sequence, the steric bulk can disrupt

    
    -helices.
    
Linkerology & PROTACs

The molecule serves as a 3-way junction :

  • N-terminus connection.

  • C-terminus connection.

  • Ketone connection (Side chain).

This is particularly valuable in PROTAC (Proteolysis Targeting Chimera) design, where the amino acid acts as a linker hub connecting the E3 ligase ligand, the target protein ligand, and a solubility-enhancing group via the ketone.

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen.Journal für Praktische Chemie.
    • Ware, E. (1950). The Chemistry of the Hydantoins.Chemical Reviews. Link

  • Synthesis of 1-Amino-4-oxocyclohexanecarboxylic Acid Derivatives

    • Avenoza, A., et al. (1994).[5] Synthesis of γ-hydroxy-α-amino acids...Journal of the Chemical Society, Perkin Transactions 1. (Describes analogous synthesis of hydroxy-derivatives).

    • Patent CN102746269A.Preparation process of 1,4-cyclohexanedione monoethylene acetal.[3][6] (Key intermediate synthesis).

  • Peptide Backbone Constraints

    • Toniolo, C., et al. (2001). C(alpha), alpha-disubstituted glycines in peptide design.Biopolymers. Link

  • Compound Data Sources

    • PubChem CID 10176239 (1-Amino-4-oxocyclohexane-1-carboxylic acid). Link

    • CAS Common Chemistry: 54621-18-0 (Ketal precursor). Link

Sources

Exploratory

1-Amino-4-oxocyclohexane-1-carboxylic Acid: Technical Characterization Guide

This guide details the physical properties, chemical behavior, and experimental characterization of 1-Amino-4-oxocyclohexane-1-carboxylic acid (CAS: 285996-77-2).[1] It is designed for medicinal chemists and structural b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, chemical behavior, and experimental characterization of 1-Amino-4-oxocyclohexane-1-carboxylic acid (CAS: 285996-77-2).[1] It is designed for medicinal chemists and structural biologists utilizing this scaffold as a constrained, non-proteinogenic amino acid.

Executive Summary & Molecular Identity

1-Amino-4-oxocyclohexane-1-carboxylic acid (often abbreviated as Ac4c(Oxo) or 4-Oxo-Acc ) is a conformationally constrained


-amino acid. Unlike natural amino acids, the cyclohexane ring restricts the conformational space of the peptide backbone (

and

angles), making it a critical tool for stabilizing secondary structures such as helices or turns in peptidomimetics.

Uniquely, the C4-ketone provides an orthogonal reactive handle , allowing for chemoselective ligation (e.g., oxime ligation, reductive amination) without interfering with the peptide backbone.

Nomenclature & Identifiers
PropertyValue
IUPAC Name 1-Amino-4-oxocyclohexane-1-carboxylic acid
CAS Number 285996-77-2 (Free Acid)
Fmoc-Derivative CAS 285996-74-9
Molecular Formula

Molecular Weight 157.17 g/mol
SMILES NC1(CCC(=O)CC1)C(=O)O
Chirality Achiral (Plane of symmetry through C1 and C4)

Thermodynamic & Physical Properties

Solid State & Thermal Behavior

As an


-amino acid, the compound exists primarily as a zwitterion  in the solid state. This electrostatic lattice results in a high melting point accompanied by decomposition, rather than a clean melt.
  • Physical State: White to off-white crystalline powder.

  • Melting Point (Free Acid): >280 °C (Decomposition predicted based on lattice energy of cyclic amino acids).

  • Melting Point (Fmoc-Derivative): 144–166 °C (Experimental range).[2]

  • Hygroscopicity: Moderate. The ketone moiety can form a reversible gem-diol (hydrate) in high-humidity environments.

Solubility Profile

The solubility is dictated by the zwitterionic nature (


) and the polarity of the ketone.
SolventSolubility RatingMechanism
Water HighIon-dipole interactions; Zwitterionic solvation.
Methanol/Ethanol Moderate to LowSoluble as the hydrochloride salt; poor as free zwitterion.
DMSO/DMF ModerateSoluble, often used for stock solutions.
DCM/Ethyl Acetate InsolubleRequires protection (e.g., Fmoc/Ester) for organic solubility.
Ionization & Acid-Base Chemistry

The compound exhibits two primary ionization events characteristic of


-amino acids.
  • 
     (Carboxyl):  ~2.1 (Predicted) – Protonation of 
    
    
    
    .
  • 
     (Amine):  ~9.2 (Predicted) – Deprotonation of 
    
    
    
    .
  • Isoelectric Point (pI): ~5.65. At pH

    
     5.7, the molecule has net zero charge and minimum water solubility.
    

Structural Analysis & Visualization

Achirality & Symmetry

A critical feature for drug design is that 1-Amino-4-oxocyclohexane-1-carboxylic acid is achiral . Despite C1 being tetrasubstituted, the molecule possesses a plane of symmetry passing through C1 and C4. The two paths around the ring (C2-C3 and C6-C5) are identical. This eliminates the complexity of enantiomer separation during synthesis.

Zwitterionic Equilibrium Diagram

The following diagram illustrates the pH-dependent ionization states.

Ionization Fig 1: pH-dependent ionization states of 1-Amino-4-oxocyclohexane-1-carboxylic acid. Cation Cationic Form (pH < 2) [NH3+, COOH] Zwitterion Zwitterion (pH 2-9) [NH3+, COO-] Cation->Zwitterion pKa1 ~ 2.1 (-H+) Anion Anionic Form (pH > 9) [NH2, COO-] Zwitterion->Anion pKa2 ~ 9.2 (-H+)

Chemical Reactivity & Stability[3]

The C4-Ketone Handle

The ketone at position 4 is spatially removed from the amino acid center, allowing orthogonal functionalization .

  • Oxime Ligation: Reacts with hydroxylamines (

    
    ) to form stable oximes. Used for PEGylation or labeling.
    
  • Reductive Amination: Reacts with amines to install secondary/tertiary amines at C4.

  • Ketalization: Can be protected as a dioxolane (ethylene ketal) during harsh peptide coupling conditions.

Stability Concerns
  • Decarboxylation: Like many

    
    -amino acids with electron-withdrawing groups, thermal stress (>150°C) can induce decarboxylation.
    
  • Schiff Base Polymerization: In concentrated free-base form, the amine of one molecule can attack the ketone of another. Storage as the HCl salt or Fmoc-protected derivative is strictly recommended.

Experimental Protocols

Protocol A: Thin Layer Chromatography (TLC) Identification
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1, v/v/v).

  • Visualization:

    • UV: Weak absorption (carbonyl only).

    • Ninhydrin Stain: Spray and heat. Appears purple/blue (primary amine).

    • 2,4-DNP Stain: Spray. Appears yellow/orange (confirms presence of ketone).

    • Note: Positive results for BOTH Ninhydrin and DNP confirm the intact scaffold.

Protocol B: Solubility & Stock Solution Preparation

For biological assays or coupling reactions:

  • Solvent: 100 mM Phosphate Buffer (pH 7.4) or DMSO.

  • Procedure:

    • Weigh 10 mg of compound.

    • Add 1 mL solvent.

    • Sonicate for 5 minutes at ambient temperature.

    • If using water:[3] Adjust pH to ~7.0 using dilute NaOH if the free acid is slow to dissolve (zwitterion is less soluble than the sodium salt).

Synthesis Pathway (Schematic)

The synthesis typically proceeds via the Bucherer-Bergs reaction, which constructs the amino acid moiety onto the ketone precursor.

Synthesis Fig 2: Synthetic route via Bucherer-Bergs reaction maintaining the C4-ketone fidelity. Precursor 1,4-Cyclohexanedione Mono-ethylene Ketal Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Precursor->Step1 Intermediate Hydantoin Intermediate Step1->Intermediate Step2 Hydrolysis (NaOH / Heat) Intermediate->Step2 ProductKetal Amino Acid Ketal Step2->ProductKetal Step3 Acid Deprotection (HCl / H2O) ProductKetal->Step3 Final 1-Amino-4-oxocyclohexane- 1-carboxylic acid Step3->Final

References

  • PubChem Compound Summary. 1-Amino-4-oxocyclohexane-1-carboxylic acid (CID 10176239). National Center for Biotechnology Information. Link

  • Chem-Impex International. Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid - Product Data.Link

  • Avenoza, A., et al. (1999).[4] Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids.[4][5] Journal of the Chemical Society, Perkin Transactions 1.[4] Link

  • Santa Cruz Biotechnology. 1-Amino-4-oxocyclohexanecarboxylic acid ethylene ketal Data Sheet.Link[6]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 1-Amino-4-oxocyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the solubility characteristics of 1-Amino-4-oxocyclohexane-1-carboxylic acid, a crucial parameter for its ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 1-Amino-4-oxocyclohexane-1-carboxylic acid, a crucial parameter for its application in pharmaceutical development and scientific research. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and detailed experimental protocols to empower researchers in utilizing and characterizing this molecule.

Introduction: The Significance of Solubility in Drug Development

1-Amino-4-oxocyclohexane-1-carboxylic acid is a cyclic amino acid derivative of interest in medicinal chemistry due to its constrained conformation, which can impart desirable pharmacological properties.[1] Its utility as a building block in novel therapeutics necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility.[2] Aqueous solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. Poor solubility can lead to erratic absorption and suboptimal drug exposure, hindering clinical development. This guide serves to elucidate the expected solubility behavior of 1-Amino-4-oxocyclohexane-1-carboxylic acid and provide the necessary tools for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a molecule's intrinsic properties is essential to predict its solubility.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[3]
Molecular Weight 157.17 g/mol [3]
Appearance White powder (predicted)[4]
XLogP3 -3.4[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]

The highly negative XLogP3 value suggests a strong hydrophilic character, predicting good solubility in polar solvents like water.[3] The presence of both a primary amine and a carboxylic acid group, along with a ketone moiety, provides ample opportunity for hydrogen bonding with water molecules, further enhancing aqueous solubility.

The Influence of Molecular Structure on Solubility: A Comparative Analysis

Direct, quantitative solubility data for 1-Amino-4-oxocyclohexane-1-carboxylic acid is scarce in publicly available literature. However, we can infer its likely behavior by examining a closely related analogue, 1-Aminocyclohexane-1-carboxylic acid .

Property1-Aminocyclohexane-1-carboxylic acidPredicted Impact on Target Molecule
Solubility in Water Slightly soluble, "almost transparency"The ketone group in 1-Amino-4-oxocyclohexane-1-carboxylic acid is a polar functional group that can participate in hydrogen bonding, which is expected to increase aqueous solubility compared to its non-oxo counterpart.
Solubility in Methanol Slightly solubleSimilar to water, the ketone group should enhance solubility in polar protic solvents like methanol.
pKa₁ (Carboxylic Acid) 2.65The electron-withdrawing effect of the ketone at the 4-position is likely to slightly increase the acidity of the carboxylic acid, resulting in a slightly lower pKa₁ .
pKa₂ (Amine) 10.03The ketone group is sufficiently distant from the amino group, so its effect on the basicity of the amine is predicted to be minimal. The pKa₂ is expected to be similar .

The Critical Role of pH in Solubility

As an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group, the solubility of 1-Amino-4-oxocyclohexane-1-carboxylic acid is expected to be highly dependent on the pH of the solution.[5] The molecule will exist in different ionic forms depending on the pH, which will significantly impact its interaction with the solvent.

At its isoelectric point (pI), the molecule will exist predominantly as a zwitterion with no net charge, a state that typically corresponds to the minimum solubility .[6] At pH values below the pKa of the carboxylic acid, the molecule will be protonated and carry a net positive charge. Conversely, at pH values above the pKa of the amino group, it will be deprotonated and carry a net negative charge. These charged species are generally much more soluble in aqueous solutions than the neutral zwitterion.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, empirical determination of the solubility of 1-Amino-4-oxocyclohexane-1-carboxylic acid is essential for any research or development application. The following section provides a robust, self-validating protocol for this purpose.

Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of 1-Amino-4-oxocyclohexane-1-carboxylic acid in a given solvent at a specific temperature.

Materials:

  • 1-Amino-4-oxocyclohexane-1-carboxylic acid

  • Selected solvent (e.g., deionized water, phosphate-buffered saline, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable detector (e.g., UV, ELSD, or MS) or another validated analytical method for quantification.[7]

Protocol:

  • Preparation: Add an excess amount of 1-Amino-4-oxocyclohexane-1-carboxylic acid to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus verifying equilibrium has been established.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with the appropriate mobile phase and analyze the concentration of 1-Amino-4-oxocyclohexane-1-carboxylic acid using a validated analytical method, such as HPLC.

  • Data Interpretation: The measured concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent in vials equil1 Seal and agitate at constant temperature prep1->equil1 equil2 Monitor concentration over time to ensure equilibrium equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 analysis1 Collect supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration via HPLC analysis2->analysis3 result result analysis3->result Equilibrium Solubility

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Potentiometric Titration for pKa and pH-Dependent Solubility Profile

This method is highly efficient for determining the pKa values and generating a complete pH-solubility profile.

Objective: To determine the pKa values of the ionizable groups and to measure the solubility of 1-Amino-4-oxocyclohexane-1-carboxylic acid as a function of pH.

Materials:

  • 1-Amino-4-oxocyclohexane-1-carboxylic acid

  • Automated potentiometric titrator

  • Calibrated pH electrode

  • Standardized solutions of HCl and NaOH

  • Deionized water

Protocol:

  • Sample Preparation: Prepare a suspension of 1-Amino-4-oxocyclohexane-1-carboxylic acid in deionized water.

  • Titration: Titrate the suspension with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to dissolve all the solid. Then, titrate the resulting solution with a standardized base (e.g., 0.1 M NaOH) through a wide pH range (e.g., up to pH 12).

  • Data Acquisition: The automated titrator will record the volume of titrant added and the corresponding pH of the solution.

  • pKa Determination: The pKa values can be determined from the inflection points of the titration curve.

  • Solubility Calculation: The solubility at different pH values can be calculated from the titration data, as the point where the solid phase precipitates or dissolves is reflected in the titration curve.

Visualizing the pH-Dependent Ionization States

G Cation Cationic (High Solubility) Zwitterion Zwitterionic (Low Solubility) Cation->Zwitterion  pH > pKa₁ Anion Anionic (High Solubility) Zwitterion->Anion  pH > pKa₂

Caption: Ionization states of 1-Amino-4-oxocyclohexane-1-carboxylic acid as a function of pH.

Conclusion and Future Directions

While direct quantitative solubility data for 1-Amino-4-oxocyclohexane-1-carboxylic acid remains to be published, a comprehensive understanding of its physicochemical properties and the behavior of analogous structures allows for a strong predictive framework. The compound is anticipated to be a hydrophilic molecule with good solubility in polar solvents, a characteristic that is highly dependent on the pH of the medium. For researchers and drug development professionals, the experimental protocols detailed in this guide provide a clear pathway to generating the robust solubility data necessary for advancing their work. Future studies should focus on the empirical determination of the solubility of this compound in a range of pharmaceutically relevant solvents and buffer systems, as well as investigating the impact of temperature on its solubility profile.

References

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Hulme, C. E., & Rees, D. C. (2022). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Journal of Medicinal Chemistry, 65(7), 5339–5353. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [Link]

  • RSC Publishing. (2004). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Organic & Biomolecular Chemistry, 2(18), 2634-2640. Retrieved from [Link]

  • Solubility of Things. (n.d.). Reactions of Carbonyl Compounds. Retrieved from [Link]

  • YouTube. (2022, December 4). Ketogenic vs glucogenic amino acids and the biochemistry of leucine. Retrieved from [Link]

  • ACS Publications. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(15), 7179-7194. Retrieved from [Link]

  • MDPI. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(11), 2520. Retrieved from [Link]

  • PubMed. (2010). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4571. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). Structures of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility. Retrieved from [Link]

  • Studocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • ResearchGate. (2014, July 5). Does anyone have information on pKa of some carboxylic acids?. Retrieved from [Link]

  • YouTube. (2021, April 23). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. Retrieved from [Link]

  • Frontiers. (2021, June 15). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • Google Patents. (n.d.). 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.
  • Solubility of Things. (n.d.). Reactions of Carbonyl Compounds. Retrieved from [Link]

Sources

Exploratory

Biological Activity of Constrained Cyclic Amino Acids: Mechanisms, Synthesis, and Therapeutic Applications

Topic: Biological Activity of Constrained Cyclic Amino Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The incorporation of Constrai...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Constrained Cyclic Amino Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The incorporation of Constrained Cyclic Amino Acids (CCAAs) —such as 1-aminocyclopropanecarboxylic acid (Ac3c),


-disubstituted amino acids, and proline analogues—represents a pivotal strategy in modern peptidomimetic drug design. By restricting the conformational freedom of the peptide backbone, these residues reduce the entropic penalty of receptor binding (

), stabilize bioactive secondary structures (e.g.,

-turns,

-helices), and shield the backbone from proteolytic degradation.

This guide provides a technical deep-dive into the thermodynamic principles, synthesis protocols, and biological evaluation of CCAAs, supported by comparative data and actionable experimental workflows.

Mechanistic Foundations: The Thermodynamics of Constraint

The Entropy-Enthalpy Trade-off

In linear peptides, the backbone possesses high conformational entropy due to free rotation around


 (N-C

) and

(C

-C) torsion angles. Upon binding to a target, this entropy is lost, resulting in a thermodynamic penalty (

).

CCAAs pre-organize the peptide into a conformation closely resembling the bound state. This "rigidification" minimizes the entropic loss upon binding, theoretically enhancing affinity (


) by orders of magnitude, provided the pre-organized conformation matches the receptor's binding pocket.
Ramachandran Plot Restrictions
  • 
    -Disubstituted AAs (e.g., Aib, Ac3c):  The gem-dimethyl or cycloalkyl group at the 
    
    
    
    -carbon severely restricts
    
    
    and
    
    
    values, forcing the backbone into helical (
    
    
    -helix or
    
    
    -helix) or turn conformations.
  • Proline Analogues (e.g., Azetidine-2-carboxylic acid): Altering the ring size (4-, 5-, or 6-membered) modulates the cis/trans isomerization ratio of the amide bond, critical for designing

    
    -turn mimetics.
    
Visualization: The Conformational Energy Landscape

The following diagram illustrates how CCAAs alter the energy landscape from a "flat" surface (linear) to a "funnel" (constrained), directing the molecule toward its bioactive state.

EnergyLandscape Linear Linear Peptide (High Entropy) Transition Conformational Search Linear->Transition High Entropic Cost (Slow Binding) Constrained CCAA-Modified (Pre-organized) Bound Bioactive Complex Transition->Bound Constrained->Bound Low Entropic Cost (Rapid Binding)

Figure 1: Energy landscape comparison. CCAAs bypass the high-entropy transition state, reducing the energy barrier to binding.

Comparative Biological Data[2][3][4][5]

The following data highlights the impact of cyclization and constraint on potency and stability.

Potency: Linear vs. Cyclic RGD Peptides

The RGD (Arg-Gly-Asp) motif targets integrin


. Cyclization via constrained residues (e.g., D-Phe in Cilengitide) drastically improves affinity.
Peptide ConstructStructure TypeTarget (

)

(nM)
Selectivity Ratio (

)
Linear RGD (GRGDSPK)Flexible Linear> 100 nMLow (~1:1)
Cyclic RGD (Cilengitide)Cyclic Pentapeptide0.58 nMHigh (>1000:[2]1)
P5 (N-Me-Arg) Constrained Cyclic0.58 nMHigh (1500:1)

Data Source: J. Med. Chem. & BenchChem Comparative Analysis [1, 2]

Stability: Stapled vs. Linear Peptides

Hydrocarbon stapling using


-disubstituted amino acids (e.g., olefin-bearing Aib analogues) creates a macrocyclic bridge, shielding the backbone.
ConstructModificationSerum Half-Life (

)
Fold Improvement
Linear Peptide None~15 minutes1x (Baseline)
Stapled Peptide Single Staple (

)
~2.5 hours~10x
Double Stapled Two Staples> 48 hours> 190x

Data Source: PMC Hydrocarbon-Stapled Peptides Review [3]

Experimental Protocols

Synthesis of Peptides Containing Sterically Hindered CCAAs

Coupling constrained amino acids (e.g., Aib, Ac3c) is difficult due to steric bulk. Standard protocols often fail.

Protocol: Microwave-Assisted SPPS for Hindered Residues

  • Resin Selection: Use low-loading resins (e.g., Rink Amide, 0.3 mmol/g) to prevent aggregation.

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU with HOAt as an additive.

  • Stoichiometry: 4-5 equivalents of Fmoc-AA, 4.9 eq HATU, 10 eq DIEA.

  • Microwave Conditions:

    • Standard AA: 75°C for 5 min.

    • Hindered CCAA (Aib, Ac3c):90°C for 10 min (Double coupling recommended).

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines) after every coupling.

Serum Stability Assay

A robust method to quantify the stability conferred by CCAAs.

Workflow:

  • Preparation: Dissolve peptide to 1 mM in DMSO.

  • Incubation: Mix 10

    
    L peptide stock with 190 
    
    
    
    L pooled human serum (final conc. 50
    
    
    M). Incubate at 37°C.
  • Sampling: At

    
     min, remove 20 
    
    
    
    L aliquots.
  • Quenching: Add 80

    
    L ice-cold Methanol/Acetonitrile (1:1) containing 0.1% Formic Acid to precipitate serum proteins.
    
  • Analysis: Centrifuge (15,000 x g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot % remaining parent ion vs. time to determine

    
    .
    

Development Workflow Visualization

The following diagram outlines the iterative process of integrating CCAAs into a drug discovery pipeline.

Workflow Target Target Identification (Crystal Structure) Design In Silico Design (Rosetta/MD Simulations) Target->Design Selection Select CCAA Strategy (Staple, Cyclization, Pro-analog) Design->Selection Synthesis SPPS Synthesis (Microwave/HATU) Selection->Synthesis QC QC: LC-MS & NMR Synthesis->QC Assay Biological Assay (Binding & Stability) QC->Assay Assay->Target Success (Lead) Optimize SAR Optimization Assay->Optimize Low Potency/Stability Optimize->Design Refine Constraints

Figure 2: Iterative workflow for optimizing peptide therapeutics using constrained amino acids.

References

  • BenchChem. (2025).[1][3] Cyclic RGD Peptides Demonstrate Superior Binding Affinity to Integrins Over Linear Counterparts. Link

  • Journal of Medicinal Chemistry. (2014). N-Methylated Cyclic RGD Peptides as Highly Active and Selective

    
     Integrin Antagonists. Link
    
  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. Link

  • Creative Peptides. (2022). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. Link

  • TargetMol. (2024). 1-Aminocyclopropane-1-carboxylic acid: NMDA Receptor Modulator Profile. Link

Sources

Foundational

theoretical calculations for 1-aminocycloalkane-1-carboxylic acids

Technical Guide: Theoretical Calculations for 1-Aminocycloalkane-1-Carboxylic Acids ( ) Executive Summary This technical guide provides a rigorous framework for the computational analysis of 1-aminocycloalkane-1-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Theoretical Calculations for 1-Aminocycloalkane-1-Carboxylic Acids ( )

Executive Summary

This technical guide provides a rigorous framework for the computational analysis of 1-aminocycloalkane-1-carboxylic acids (


), a class of 

-disubstituted amino acids critical in peptidomimetic drug design. Unlike standard proteinogenic amino acids,

residues introduce specific steric constraints that force peptide backbones into defined secondary structures (helices or turns).

This document outlines high-fidelity Density Functional Theory (DFT) protocols for predicting the conformational landscapes, electronic properties, and pKa values of these residues. It is designed for researchers seeking to modulate peptide bioactivity through precise backbone rigidification.

Structural Fundamentals & Significance

The


 family consists of an amino acid where the 

atom is part of a cycloalkane ring (

denotes the ring size, e.g.,

is cyclopropane,

is cyclohexane).
The Theoretical Basis of Constraint

The primary utility of


 residues lies in the Thorpe-Ingold effect  (gem-dimethyl effect). The cyclization at the 

atom severely restricts the torsion angles

(N-

) and

(

-C').
  • 
     (Cyclopropane):  Extremely rigid; forces extended or specific bridge conformations.
    
  • 
     / 
    
    
    
    :
    Induce strong helical folding (
    
    
    -helix or
    
    
    -helix) due to steric clash between the ring and the backbone carbonyls/amides, destabilizing the unfolded state.

Computational Methodologies: The "Self-Validating" Protocol

To ensure data integrity, the following workflow enforces validation at every step. We utilize the "Capped Model" approach (N-acetyl-


-N'-methylamide) to simulate the residue within a peptide chain, rather than the isolated zwitterion.
Diagram 1: Computational Workflow for Analysis

Acnc_Workflow Start Input Structure (Capped Dipeptide Model) GeomOpt Geometry Optimization (B3LYP or M06-2X / 6-311++G(d,p)) Start->GeomOpt FreqCheck Frequency Analysis (Validation Step) GeomOpt->FreqCheck Decision Imaginary Freq? FreqCheck->Decision Decision->GeomOpt Yes (Re-optimize) PES_Scan PES Scan (φ, ψ) Conformational Landscape Decision->PES_Scan No (Minima Confirmed) Solvation Solvation Correction (SMD/PCM Model) PES_Scan->Solvation Analysis Output: Helical Propensity & pKa Solvation->Analysis

Caption: Step-by-step computational pipeline ensuring minima validation via frequency analysis before solvation corrections.

Protocol A: Electronic Structure & Geometry Optimization

Objective: Obtain the global minimum energy conformation.

  • Model Construction: Build the N-acetyl-

    
    -N'-methylamide system.
    
    • Why: Simulates the steric environment of a protein backbone.

  • Level of Theory:

    • Functional: M06-2X (preferred for non-covalent interactions/dispersion) or B3LYP (standard baseline).

    • Basis Set: 6-311++G(d,p).[1]

    • Causality: Diffuse functions (++) are mandatory for accurate description of lone pairs on Oxygen and Nitrogen in hydrogen-bonding networks.

  • Validation (The "Self-Check"):

    • Run a frequency calculation.[2]

    • Pass: 0 imaginary frequencies.

    • Fail: 1+ imaginary frequencies (indicates a transition state or saddle point). Perturb geometry and re-optimize.

Protocol B: pKa Prediction (Thermodynamic Cycle)

Objective: Predict ionization constants for the free amino acid.

  • Gas Phase Calculation: Calculate Gibbs Free Energy (

    
    ) for the protonated (
    
    
    
    ) and deprotonated (
    
    
    ) species.
  • Solvation Energy: Perform single-point energy calculations using the SMD (Solvation Model based on Density) in water.

    • 
       and 
      
      
      
      .
  • Calculation:

    
    
    
    
    
    • Note: Use the experimental value for

      
       kcal/mol.
      

Conformational Landscape Analysis

The ring size determines the accessible Ramachandran space. The following data summarizes the structural tendencies derived from DFT calculations and validated against crystallographic data (Toniolo et al.).

Table 1: Comparative Properties of Residues
ResidueRing SizeDominant Conformation (Monomer)Peptide Secondary Structure PreferenceKey Steric Feature

3RigidExtended / Bridge

bond angles expanded (>110°); extremely rigid.

4Puckered

-helix /

-turn
Butterfly motion of ring allows limited flexibility.

5Envelope / Twist

-helix /

-helix
Ring constraints strongly favor folded states over extended.

6Chair

-helix (strong)
Chair conformation locks the backbone; Amino group often axial.
Diagram 2: Ring Strain & Helical Induction Logic

Acnc_Logic cluster_0 Example: Ac6c RingSize Ring Size (n) (3, 4, 5, 6) StericBulk Steric Bulk at Cα (Thorpe-Ingold) RingSize->StericBulk Determines Torsion Restricted φ, ψ Angles (Ramachandran Space) StericBulk->Torsion Constrains Structure Secondary Structure (Helix vs. Sheet) Torsion->Structure Induces Chair Chair Conformation Helix Alpha-Helix Formation Chair->Helix

Caption: Causal pathway showing how ring size translates to secondary structure induction via the Thorpe-Ingold effect.

Application in Peptidomimetics[3]

When integrating


 into peptide sequences, theoretical calculations must account for nearest-neighbor effects.
Experimental Correlation
  • 
     (Cyclohexane):  Calculations consistently show deep minima in the helical region (
    
    
    
    ). This correlates with X-ray diffraction data showing
    
    
    is a potent helix initiator.
  • 
     (Cyclopropane):  Due to the unique hybridization of the cyclopropane ring (high s-character), it acts electronically different, often favoring weaker hydrogen bonds in helices compared to 
    
    
    
    or
    
    
    .
Recommended Analysis for Drug Design

For researchers optimizing a lead compound:

  • Scan: Perform a Relaxed Potential Energy Surface (PES) scan on the

    
     angles of the 
    
    
    
    residue.
  • Compare: Overlay the resulting low-energy regions with the standard

    
    -helix and 
    
    
    
    -helix regions.
  • Select: Choose the ring size (

    
    ) that minimizes the energy penalty for the desired bioactive conformation.
    

References

  • Toniolo, C., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Farmaco. Link

  • Valle, G., Crisma, M., Toniolo, C., et al. (1988).[3] Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Soto, A.J., et al. (2008). The intrinsic conformational propensities of the 20 naturally occurring amino acids and reflection of these propensities in proteins. PNAS.[4] Link

  • Brisson, L., et al. (2012).[5] 1-Aminocyclopropane-1-carboxylic acid oxidase: insight into cofactor binding from experimental and theoretical studies. Journal of Biological Inorganic Chemistry. Link

  • Ho, J., & Coote, M. L. (2010). A universal organic pKa prediction method. Theoretical Chemistry Accounts. (Contextual grounding for pKa protocol). Link

Sources

Protocols & Analytical Methods

Method

synthesis of 1-Amino-4-oxocyclohexane-1-carboxylic acid protocol

Application Note: Synthesis of 1-Amino-4-oxocyclohexane-1-carboxylic Acid Abstract 1-Amino-4-oxocyclohexane-1-carboxylic acid is a conformationally restricted, non-proteinogenic amino acid containing a geminal amino/carb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-Amino-4-oxocyclohexane-1-carboxylic Acid

Abstract

1-Amino-4-oxocyclohexane-1-carboxylic acid is a conformationally restricted, non-proteinogenic amino acid containing a geminal amino/carboxylate pair and a distal ketone functionality.[1] It serves as a critical scaffold for peptidomimetics, allowing for the precise orthogonal functionalization of the cyclohexane ring. This Application Note details a robust, three-stage synthetic protocol starting from 1,4-cyclohexanedione monoethylene ketal.[1][2] The method utilizes a Bucherer-Bergs cyclization followed by sequential alkaline hydrolysis and acidic deprotection to yield the target molecule with high purity.

Introduction & Retrosynthetic Analysis

The synthesis of α,α-disubstituted amino acids often presents steric challenges. The 1-amino-cyclohexane-1-carboxylic acid core is classically accessed via the Bucherer-Bergs reaction , which is preferred over the Strecker synthesis for ketone substrates due to higher yields and better crystallizability of the hydantoin intermediate.[1]

Strategic Rationale: Direct use of 1,4-cyclohexanedione is avoided to prevent polymerization and bis-hydantoin formation.[1] Instead, we employ 1,4-cyclohexanedione monoethylene ketal as the starting material.[1][2][3][4][5] This masking strategy ensures regioselectivity at the C1 position while preserving the C4 ketone for later release.[1]

Retrosynthetic Pathway:

  • Target: 1-Amino-4-oxocyclohexane-1-carboxylic acid (HCl salt).[1]

  • Precursor: 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Ketal-protected amino acid).[1]

  • Intermediate: 1,4-Dioxaspiro[4.5]decane-8-spiro-5'-hydantoin.

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal.[1][4]

Retrosynthesis Target 1-Amino-4-oxocyclohexane- 1-carboxylic acid ProtectedAA 8-Amino-1,4-dioxaspiro [4.5]decane-8-carboxylic acid Target->ProtectedAA Acid Deprotection Hydantoin 1,4-Dioxaspiro[4.5]decane- 8-spiro-5'-hydantoin ProtectedAA->Hydantoin Alkaline Hydrolysis Start 1,4-Cyclohexanedione monoethylene ketal Hydantoin->Start Bucherer-Bergs

Figure 1: Retrosynthetic strategy for the target amino acid.

Materials & Equipment

Reagent/EquipmentGrade/SpecPurpose
1,4-Cyclohexanedione monoethylene ketal >97%Starting Material
Potassium Cyanide (KCN) Reagent GradeBucherer-Bergs Reagent (Cyanide source)
Ammonium Carbonate Reagent GradeBucherer-Bergs Reagent (Ammonia/CO2 source)
Sodium Hydroxide (NaOH) PelletsHydrolysis of Hydantoin
Hydrochloric Acid (HCl) 37% & 1NDeprotection & pH adjustment
Ethanol (EtOH) AbsoluteSolvent
Autoclave / Pressure Vessel Teflon-linedRequired for high-temp hydrolysis
Ion Exchange Resin Dowex 50W (H+ form)Purification (Optional)

Safety Warning: Potassium Cyanide (KCN) is highly toxic.[1] All operations involving KCN must be performed in a functioning fume hood with a cyanide antidote kit available.[1] Waste streams must be treated with bleach (sodium hypochlorite) to quench cyanide before disposal.[1]

Detailed Experimental Protocol

Stage 1: Bucherer-Bergs Cyclization

Objective: Convert the ketone to the spiro-hydantoin intermediate.

  • Preparation: In a 1L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,4-cyclohexanedione monoethylene ketal (15.6 g, 100 mmol) in 50% aqueous Ethanol (150 mL).

  • Reagent Addition: Add Ammonium Carbonate (28.8 g, 300 mmol) followed by Potassium Cyanide (9.8 g, 150 mmol).

    • Note: Add KCN carefully.[1] The solution may turn slightly yellow.[1]

  • Reaction: Heat the mixture to 55–60°C for 24 hours .

    • Mechanism:[1][2][4][6][7][8] The ketone forms a cyanohydrin, which is intercepted by ammonia and CO2 to cyclize into the hydantoin.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • The hydantoin product usually precipitates as a white solid.[1]

    • Filter the solid and wash with cold water (2 x 50 mL) to remove excess cyanide and salts.

    • Yield Check: Expected yield is 70–85%.[1] The product is 1,4-dioxaspiro[4.5]decane-8-spiro-5'-hydantoin .[1]

Stage 2: Alkaline Hydrolysis of the Hydantoin

Objective: Open the hydantoin ring to yield the protected amino acid.

  • Setup: Place the hydantoin (11.3 g, 50 mmol) into a Teflon-lined autoclave or a heavy-walled pressure tube.

  • Hydrolysis: Add 3M NaOH (100 mL). Seal the vessel.

  • Reaction: Heat to 140–150°C for 24–48 hours .

    • Expert Insight: Hydantoins are notoriously stable.[1] Atmospheric reflux (100°C) is often insufficient for complete conversion.[1] High pressure/temperature ensures ring opening.[1]

  • Isolation:

    • Cool the vessel to room temperature.

    • Transfer the solution to a beaker.[1]

    • Neutralize carefully with conc. HCl to pH ~7.0.

    • The amino acid (zwitterion) may precipitate.[1] If not, load the solution onto a cation exchange column (Dowex 50W). Wash with water, then elute with 1M NH4OH.[1] Evaporate fractions to obtain 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid .

Stage 3: Acidic Deprotection (Ketal Removal)

Objective: Remove the ethylene glycol protecting group to reveal the C4 ketone.

  • Dissolution: Dissolve the protected amino acid (4.0 g, 20 mmol) in 2M HCl (40 mL).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: Ketals hydrolyze rapidly in aqueous acid.[1] Heating is generally not required and may degrade the alpha-amino ketone.[1]

  • Workup:

    • Concentrate the solution in vacuo to remove water and excess HCl.[1]

    • The residue is the hydrochloride salt of the target.

    • Crystallization: Triturate the residue with Acetone or Ether to induce crystallization.[1] Filter and dry.[1][9]

  • Final Product: 1-Amino-4-oxocyclohexane-1-carboxylic acid hydrochloride .

Process Workflow Diagram

Workflow cluster_0 Stage 1: Hydantoin Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Deprotection Step1 React Ketal + KCN + (NH4)2CO3 55°C, 24h Step2 Filter Precipitate (Hydantoin Intermediate) Step1->Step2 Step3 Autoclave with 3M NaOH 150°C, 48h Step2->Step3 Step4 Neutralize & Purify (Dowex Resin) Step3->Step4 Step5 Stir in 2M HCl RT, 4h Step4->Step5 Step6 Evaporate & Triturate Step5->Step6

Figure 2: Step-by-step experimental workflow.

Characterization & QC Criteria

ParameterMethodExpected Result
Appearance VisualWhite to off-white crystalline solid
1H NMR (D2O) 400 MHzδ 2.2-2.8 ppm (multiplets, 8H, cyclohexane ring).[1] No signal at ~3.9 ppm (absence of ethylene glycol ketal).[1]
13C NMR 100 MHzCarbonyl peaks: ~208 ppm (Ketone), ~172 ppm (Acid).[1]
Mass Spec ESI-MS[M+H]+ = 158.17 (Free base calc.)[1]
Purity HPLC/qNMR>95%

Troubleshooting:

  • Incomplete Hydrolysis (Stage 2): If NMR shows hydantoin peaks (usually shifted downfield), return to autoclave with fresh NaOH and higher temperature (160°C).

  • Ketal Persistence (Stage 3): If the ketal signal (singlet at ~3.9 ppm) persists, increase HCl concentration to 4M or gently warm to 40°C.

References

  • Bucherer-Bergs Reaction Mechanism & Applications

    • Bucherer, H. T., & Steiner, W. (1934).[1] J. Prakt.[1] Chem., 140, 291.[1]

    • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] Link[1]

  • Synthesis of Cyclohexane Amino Acids via Hydantoins

    • Avenoza, A., et al. (1994).[1][9] "Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Hydrolysis of Hydantoins

    • U.S. Patent 2,557,920.[1] "Method for production of amino acids."[1][8][9][10][11][12][13] (Hydrolysis conditions for sterically hindered hydantoins). Link

  • Ketal Deprotection Protocols

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard protocols for 1,3-dioxolane removal).

Sources

Application

Application Note: 1-Amino-4-oxocyclohexane-1-carboxylic Acid in Drug Discovery

Subtitle: A Strategic Guide to Conformational Restriction and Divergent Library Design Executive Summary In the landscape of modern peptidomimetics, 1-Amino-4-oxocyclohexane-1-carboxylic acid (4-oxo-Ac6c) represents a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Strategic Guide to Conformational Restriction and Divergent Library Design

Executive Summary

In the landscape of modern peptidomimetics, 1-Amino-4-oxocyclohexane-1-carboxylic acid (4-oxo-Ac6c) represents a "privileged scaffold." Unlike standard quaternary amino acids which merely restrict backbone flexibility, the 4-oxo derivative offers a unique orthogonal reactive handle (the ketone) at the


-position relative to the peptide backbone.

This Application Note details the strategic utility of 4-oxo-Ac6c. It serves not only as a conformational lock to stabilize


-turns and helices but also as a divergent intermediate  for generating libraries of 4-substituted cyclohexane amino acids. By utilizing the protocols below, researchers can access a vast chemical space of conformationally restricted analogs from a single precursor.

Scientific Foundation: The "Lock and Key" Mechanism

Conformational Restriction

The incorporation of 1,1-disubstituted cyclic amino acids (like Ac6c) induces the Thorpe-Ingold effect (gem-dimethyl effect), severely restricting the


 and 

torsion angles of the peptide backbone.
  • Mechanism: The cyclohexane ring forces the backbone into a folded conformation, typically favoring

    
    -helices  or Type I/III 
    
    
    
    -turns
    .
  • Therapeutic Benefit: This "pre-organization" reduces the entropic penalty of binding to a receptor, potentially increasing affinity by orders of magnitude while simultaneously blocking proteolytic cleavage sites.

The 4-Oxo Advantage (Divergency)

While the unsubstituted Ac6c is static, 4-oxo-Ac6c is dynamic. The C4 ketone points away from the peptide backbone, allowing for late-stage functionalization without disrupting the secondary structure. This allows for the "growing" of side chains to probe deep hydrophobic pockets in receptors (e.g., GPCRs, viral proteases).

Experimental Workflows & Protocols

Protocol A: Synthesis of the Scaffold (Bucherer-Bergs Route)

Rationale: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for cyclic ketones as it thermodynamically favors the formation of the hydantoin, which is easily hydrolyzed to the amino acid.

Reagents:

  • 1,4-Cyclohexanedione monoethylene ketal (Starting Material)

  • Ammonium Carbonate

    
    
    
  • Potassium Cyanide (KCN)

  • Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Hydantoin Formation:

    • Dissolve 1,4-cyclohexanedione monoethylene ketal (10 mmol) in 50 mL EtOH/H2O (1:1).

    • Add

      
       (40 mmol) and KCN (20 mmol). Caution: KCN is highly toxic. Use a scrubbed fume hood.
      
    • Reflux at 60°C for 24 hours. The hydantoin precipitates as a white solid.

    • Validation: LC-MS should show mass [M+H]+ corresponding to the hydantoin intermediate.

  • Hydrolysis & Deprotection:

    • Suspend the hydantoin in 3M NaOH (aqueous) and reflux for 48 hours (opens the ring).

    • Acidify to pH 3 with HCl to decarboxylate the carbamate intermediate.

    • To remove the ketal protecting group (restoring the 4-oxo), treat the crude amino acid with 1M HCl in THF at room temperature for 4 hours.

  • Purification:

    • Isolate via ion-exchange chromatography (Dowex 50W) eluting with dilute

      
      .
      
    • Yield Target: >60% overall.

Protocol B: Divergent Library Generation (Reductive Amination)

Rationale: This protocol converts the 4-oxo scaffold into a library of amines, mimicking lysine or arginine but with a rigidified backbone.

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Dissolve Fmoc-protected 4-oxo-Ac6c (1 eq) in dichloroethane (DCE).

    • Add primary amine

      
       (1.2 eq) and acetic acid (1 eq). Stir for 1 hour.
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride

      
       (2.5 eq).
      
    • Stir at RT for 16 hours.

  • Stereocontrol:

    • Note: This reaction typically yields a mixture of cis and trans isomers (relative to the C1 amine). Separation by HPLC is required if pure diastereomers are needed for SAR studies.

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: 1,1-disubstituted amino acids are sterically hindered. Standard coupling conditions often fail, leading to deletion sequences.

Optimized Coupling Cycle:

  • Coupling Reagent: Use HATU or PyAOP (more reactive than HBTU/HCTU).

  • Conditions:

    • Fmoc-4-oxo-Ac6c-OH (3 eq).

    • HATU (2.9 eq), HOAt (3 eq), DIEA (6 eq).

    • Solvent: DMF/NMP (1:1) to improve swelling.

    • Time: Double coupling (2 x 2 hours) is mandatory .

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine; otherwise, standard Kaiser test.

Visualizing the Divergent Workflow

The following diagram illustrates how the 4-oxo-Ac6c scaffold serves as a central hub for generating diverse chemotypes.

DivergentSynthesis Precursor 1,4-Cyclohexanedione Monoethylene Ketal Scaffold 1-Amino-4-oxo- cyclohexane-1-COOH (The Scaffold) Precursor->Scaffold Bucherer-Bergs + Hydrolysis LibraryA 4-Hydroxy Analog (Reductase) Scaffold->LibraryA NaBH4 LibraryB 4-Amino Analog (Reductive Amination) Scaffold->LibraryB R-NH2 / NaBH(OAc)3 LibraryC 4-Oximino Analog (Condensation) Scaffold->LibraryC NH2-OH Peptide Bioactive Peptide (Conformationally Locked) LibraryA->Peptide SPPS LibraryB->Peptide SPPS LibraryC->Peptide SPPS

Caption: Figure 1: The "Divergent Synthesis" strategy. A single 4-oxo-Ac6c precursor yields multiple physicochemical profiles (polar, cationic, or H-bond acceptors) for SAR optimization.

Comparative Data: Physicochemical Impact

The table below summarizes the impact of replacing a flexible Glycine or Alanine residue with 4-oxo-Ac6c in a model peptide.

PropertyLinear Peptide (Gly/Ala)Constrained Peptide (4-oxo-Ac6c)Impact on Drug Discovery
Conformation Random Coil / FlexibleStable

-turn /

-helix
Higher receptor affinity (entropic advantage).
Proteolytic Stability Low (

min in plasma)
High (

hours)
Steric bulk prevents protease access to the amide bond.
Solubility ModerateImprovedThe ketone/amine handles allow tuning of logP.
Lipophilicity FixedTunable4-position derivatization allows modulation of ADME properties.

References

  • Avenoza, A., et al. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids.[1] Journal of the Chemical Society, Perkin Transactions 1.[2] [Link]

  • Beilstein Journals (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176239, 1-Amino-4-oxocyclohexane-1-carboxylic acid. [Link]

Sources

Method

The Versatile Building Block: Application Notes for 1-Amino-4-oxocyclohexane-1-carboxylic Acid in Advanced Materials Research

Introduction: A Molecule of Untapped Potential in Material Science 1-Amino-4-oxocyclohexane-1-carboxylic acid is a fascinating, non-proteinogenic cyclic amino acid that stands at the crossroads of organic chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Potential in Material Science

1-Amino-4-oxocyclohexane-1-carboxylic acid is a fascinating, non-proteinogenic cyclic amino acid that stands at the crossroads of organic chemistry and material science. Its unique trifunctional nature, possessing a primary amine, a carboxylic acid, and a ketone moiety within a conformationally constrained cyclohexane ring, presents a wealth of opportunities for the design and synthesis of novel functional materials. While its derivatives have seen significant use in peptide synthesis and drug discovery, its potential in material science remains a largely unexplored frontier.[1][2] This guide aims to unlock that potential by providing researchers, scientists, and material developers with a comprehensive overview of its properties and detailed protocols for its application in the synthesis of advanced polymers and metal-organic frameworks (MOFs).

The constrained cyclic structure of this amino acid can impart enhanced thermal stability, mechanical strength, and biocompatibility to polymeric materials.[3] The presence of both an amine and a carboxylic acid group makes it an ideal monomer for step-growth polymerization, leading to the formation of specialty polyamides. Furthermore, these same functional groups allow it to act as a versatile bifunctional ligand for the construction of novel MOFs with tailored porosity and functionality. The ketone group, a feature not commonly found in standard amino acid-based materials, offers a reactive handle for post-synthesis modification, enabling the introduction of a wide range of chemical functionalities.

This document will provide a detailed exploration of these applications, complete with step-by-step protocols, the scientific rationale behind the experimental choices, and methods for the characterization of the resulting materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Amino-4-oxocyclohexane-1-carboxylic acid is crucial for its effective application in material science.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[4]
Molecular Weight 157.17 g/mol [4]
IUPAC Name 1-amino-4-oxocyclohexane-1-carboxylic acid[4]
CAS Number 285996-77-2[4]
Appearance White to off-white powderInferred from similar compounds
Solubility Soluble in water and polar organic solventsInferred from structure

Application I: Synthesis of Novel Polyamides with Enhanced Thermal Stability

The bifunctional nature of 1-Amino-4-oxocyclohexane-1-carboxylic acid makes it an excellent monomer for the synthesis of polyamides. The resulting polymers are expected to exhibit unique properties due to the presence of the cyclic ketone unit in the polymer backbone.

Scientific Rationale

Traditional polyamides are synthesized from linear diamines and dicarboxylic acids. The incorporation of the rigid cyclohexane ring from 1-Amino-4-oxocyclohexane-1-carboxylic acid into the polymer backbone is anticipated to restrict chain mobility, leading to a higher glass transition temperature (Tg) and enhanced thermal stability. The ketone group within the polymer chain provides a site for post-polymerization modification, allowing for the tuning of the material's properties, such as hydrophilicity, cross-linking density, and chemical reactivity.

Experimental Workflow: Polyamide Synthesis

Monomer 1-Amino-4-oxocyclohexane- 1-carboxylic acid Solvent NMP/LiCl Monomer->Solvent Dissolution Coupling Phosphorylation (e.g., Yamazaki-Higashi method) Solvent->Coupling Addition of Coupling Agents Polymerization Polymerization (Heat) Coupling->Polymerization Heating to ~100-120 °C Precipitation Precipitation (Methanol) Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification Polymer Polyamide Purification->Polymer

Caption: Workflow for the synthesis of polyamides.

Detailed Protocol: Synthesis of Polyamide from 1-Amino-4-oxocyclohexane-1-carboxylic acid

Materials:

  • 1-Amino-4-oxocyclohexane-1-carboxylic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Drying of Reagents: Dry the 1-Amino-4-oxocyclohexane-1-carboxylic acid under vacuum at 60°C for 24 hours. Anhydrous NMP, LiCl, TPP, and pyridine should be used.

  • Monomer Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1.57 g (10 mmol) of 1-Amino-4-oxocyclohexane-1-carboxylic acid and 0.42 g of LiCl in 20 mL of anhydrous NMP. Stir until a clear solution is obtained.

  • Activation and Polymerization: To the stirred solution, add 2.0 mL of anhydrous pyridine followed by the dropwise addition of 3.0 mL of triphenyl phosphite (TPP) at room temperature.

  • Heating: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into 200 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Purification: Filter the polymer and wash it thoroughly with hot methanol and then with water to remove any unreacted monomer and residual salts.

  • Drying: Dry the resulting polyamide powder in a vacuum oven at 80°C for 24 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the amide bond (characteristic peaks around 1650 cm⁻¹ for C=O stretch and 3300 cm⁻¹ for N-H stretch).

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature (Tg).

Application II: Design of Functional Metal-Organic Frameworks (MOFs)

The presence of both a carboxylic acid and an amino group makes 1-Amino-4-oxocyclohexane-1-carboxylic acid an excellent candidate as a bifunctional organic linker for the synthesis of MOFs.

Scientific Rationale

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by judiciously selecting the metal and organic linker. The use of 1-Amino-4-oxocyclohexane-1-carboxylic acid as a linker can lead to the formation of MOFs with several desirable features:

  • Chirality: As a chiral molecule (if a single enantiomer is used), it can be used to synthesize chiral MOFs, which have applications in enantioselective separations and catalysis.

  • Functional Pores: The ketone groups pointing into the pores of the MOF can serve as active sites for catalysis or as points for post-synthetic modification.

  • Enhanced Stability: The rigid cyclohexane backbone can contribute to the overall stability of the MOF structure.

  • Biomimetic Potential: Amino acid-based MOFs are of interest for biomedical applications due to their potential biocompatibility.

Experimental Workflow: MOF Synthesis

Linker 1-Amino-4-oxocyclohexane- 1-carboxylic acid Solvent Solvent (e.g., DMF/Ethanol/H₂O) Linker->Solvent Dissolution MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Solvent Solvothermal Solvothermal Synthesis (Heat in sealed vessel) Solvent->Solvothermal Isolation Isolation (Centrifugation/Filtration) Solvothermal->Isolation Activation Solvent Exchange & Activation (Heat/Vacuum) Isolation->Activation MOF Functional MOF Activation->MOF

Sources

Application

Application Note: Scalable Synthesis of 1-Amino-4-oxocyclohexane-1-carboxylic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-Amino-4-oxocyclohexane-1-carboxylic acid , a critical conformationally constrained amino acid used in peptide mimetics an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Amino-4-oxocyclohexane-1-carboxylic acid , a critical conformationally constrained amino acid used in peptide mimetics and drug discovery. Unlike simple aliphatic amino acids, the presence of the C4-ketone and the C1-quaternary center presents specific synthetic challenges, particularly regarding regioselectivity and functional group compatibility.

The protocol utilizes a Bucherer-Bergs strategy starting from 1,4-cyclohexanedione monoethylene ketal . This route is selected for its scalability, cost-effectiveness, and avoidance of hazardous azide chemistry often associated with alternative routes (e.g., Schmidt reaction). The process is designed to minimize chromatographic purification, relying instead on crystallization and isoelectric precipitation to achieve pharmaceutical-grade purity (>98%).

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three logical phases to ensure the integrity of the ketone functionality.

  • Phase I: Scaffold Protection: The C4 ketone is masked as a ketal to prevent side reactions during the formation of the amino acid moiety.

  • Phase II: Spiro-Hydantoin Formation: The Bucherer-Bergs reaction constructs the quaternary amino acid center at C1 via a spiro-hydantoin intermediate.

  • Phase III: Hydrolysis & Deprotection: A stepwise hydrolysis opens the hydantoin ring, followed by acidic deprotection to reveal the C4 ketone.

Process Flow Diagram

SynthesisPath SM 1,4-Cyclohexanedione Monoethylene Ketal Hydantoin Spiro-Hydantoin Intermediate SM->Hydantoin Bucherer-Bergs (NaCN, (NH4)2CO3) KetalAA Ketal-Protected Amino Acid Hydantoin->KetalAA Basic Hydrolysis (NaOH, Heat) Target 1-Amino-4-oxocyclohexane- 1-carboxylic Acid KetalAA->Target Acid Deprotection (HCl, H2O)

Figure 1: Strategic workflow for the synthesis of the target amino acid.

Safety & Hazard Control (Critical)

WARNING: This protocol involves the use of Sodium Cyanide (NaCN) .

  • Engineering Controls: All reactions involving cyanide must be performed in a certified fume hood with a dedicated scrubber system.

  • PPE: Double nitrile gloves, face shield, and a chemically resistant apron are mandatory.

  • Cyanide Waste: Never acidify cyanide waste. All aqueous waste streams must be quenched with 10% Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Ammonia Evolution: The Bucherer-Bergs reaction releases ammonia and CO2.[1] Ensure adequate venting to prevent pressure buildup in the reactor.

Detailed Experimental Protocol

Phase I: Bucherer-Bergs Reaction (Hydantoin Formation)

Objective: Convert 1,4-cyclohexanedione monoethylene ketal into the spiro-hydantoin intermediate.

ReagentMW ( g/mol )Equiv.Mass/Vol
1,4-Cyclohexanedione monoethylene ketal 156.181.0156.2 g (1.0 mol)
Sodium Cyanide (NaCN) 49.011.258.8 g
Ammonium Carbonate 96.093.0288.3 g
Ethanol (50% aq) --1.5 L

Protocol:

  • Setup: Equip a 3-L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Connect the condenser outlet to a bleach scrubber.

  • Dissolution: Charge the flask with 50% aqueous ethanol (750 mL water / 750 mL EtOH). Add Ammonium Carbonate and stir until mostly dissolved.

  • Addition: Add the Sodium Cyanide carefully (Solid addition funnel recommended). Caution: Ensure pH is >9.

  • Substrate Addition: Add the 1,4-cyclohexanedione monoethylene ketal in one portion.

  • Reaction: Heat the mixture to 60°C for 18 hours. The solution will turn yellow/orange, and a white precipitate (the hydantoin) typically begins to form after 4-6 hours.

  • Workup:

    • Cool the reaction mixture to 0-5°C in an ice bath. Stir for 2 hours to maximize precipitation.

    • Filter the white solid.[2]

    • Wash: Wash the cake with cold water (2 x 200 mL) to remove residual cyanide and inorganic salts.

    • Drying: Dry the solid in a vacuum oven at 50°C.

    • Yield Expectation: 180–200 g (80–90%).

    • Identity: 8,11-diaza-1,4-dioxadispiro[4.2.4.2]tetradecane-10,12-dione.

Phase II & III: Hydrolysis and Deprotection (One-Pot Process)

Objective: Open the hydantoin ring and remove the ketal protecting group to yield the final amino acid.

ReagentMW ( g/mol )Equiv.Mass/Vol
Spiro-Hydantoin (from Phase I) 226.231.0113.1 g (0.5 mol)
Sodium Hydroxide (5M aq) 40.008.0800 mL
Hydrochloric Acid (Conc. 12M) 36.46-As needed

Protocol:

  • Hydrolysis (Ring Opening):

    • In a 2-L stainless steel autoclave (or pressure-rated glass vessel), suspend the Spiro-Hydantoin in 5M NaOH.

    • Seal and heat to 140°C (internal temp) for 12 hours. Note: High temperature is required to hydrolyze the stable hydantoin ring.

    • Cool to room temperature. Transfer the solution to a beaker.

  • Ketal Deprotection:

    • The solution currently contains the sodium salt of the ketal-protected amino acid.

    • Cool the solution to 0°C.

    • Slowly acidify with Conc. HCl to pH 1.0 . Vigorous evolution of CO2 will occur (carbonate removal).

    • Stir at room temperature for 4 hours. The acidic conditions (pH < 1) are sufficient to hydrolyze the ethylene ketal, releasing the ketone.

  • Isolation (Isoelectric Precipitation):

    • Adjust the pH of the solution to the isoelectric point (pI) of the amino acid, typically pH 6.0–6.5 , using 5M NaOH.

    • The product, 1-amino-4-oxocyclohexane-1-carboxylic acid, is a zwitterion and is least soluble at this pH.

    • Cool to 4°C overnight to crystallize the product.

  • Purification:

    • Filter the crude solid.[2]

    • Recrystallization: Dissolve in minimum hot water (80°C), treat with activated charcoal (if colored), filter hot, and cool slowly to 4°C.

    • Filter and wash with cold ethanol/water (9:1).

    • Drying: Lyophilization is recommended to obtain a fluffy white powder, or vacuum dry at 40°C.

Analytical Specifications

To ensure the product meets "Application Note" standards for drug development, the following criteria must be met:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, 210 nm)> 98.0%
Identity 1H-NMR (D2O)Consistent with structure (Key signals: No ketal peak at 3.9 ppm)
Water Content Karl Fischer< 1.0%
Residual Cyanide Ion Selective Electrode< 10 ppm

Key NMR Diagnostic:

  • Proton NMR (D2O): Look for the disappearance of the ethylene ketal singlet (~3.98 ppm). The cyclohexane ring protons will appear as multiplets between 2.0–3.0 ppm due to the symmetry and the ketone's deshielding effect.

Mechanistic Insight & Troubleshooting

Mechanism of Bucherer-Bergs

The reaction proceeds via the formation of a cyanohydrin from the ketone. The ammonia (from ammonium carbonate) attacks the nitrile, followed by the addition of CO2 to form a carbamate-like intermediate, which cyclizes to the hydantoin.[1][3]

  • Insight: The ratio of Carbonate to Cyanide is crucial. A 3:1 excess of Carbonate ensures the solution is buffered at pH 8-9, optimizing the concentration of free ammonia without hydrolyzing the cyanide too rapidly.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase I Old Ammonium CarbonateUse fresh reagents; (NH4)2CO3 decomposes to NH3/CO2 over time.
Incomplete Hydrolysis Temperature too lowHydantoins are very stable. Ensure reaction temp reaches 140°C (pressure vessel required).
Ketal not removed Acid step too short/weakEnsure pH is <1 during the acid stir step. Ketal hydrolysis requires strong acid catalysis.
Product not precipitating Incorrect pHThe pI is critical. Perform a micro-titration curve to find the exact precipitation point for your specific batch matrix.

References

  • Bucherer-Bergs Reaction Overview

    • Source: Alfa Chemistry. "Bucherer-Bergs Reaction."[1][3][4]

  • Hydantoin Synthesis & Safety

    • Source: National Institutes of Health (PMC). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins."
    • URL:[Link]

  • Target Molecule Data (1-Amino-4-oxocyclohexanecarboxylic acid)

    • Source: PubChem (NIH). "1-Amino-4-oxocyclohexane-1-carboxylic acid."[5][6]

    • URL:[Link]

  • Ketal Intermediate Data: Source: ChemicalBook. "8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid."

Sources

Method

Application Notes and Protocols for Bioconjugation Using Cyclic Amino Acid Derivatives

Introduction: The Power of Pre-Organized Reactivity In the landscape of modern bioconjugation, the ability to create stable, specific, and functional linkages between biomolecules and synthetic moieties is paramount. Tra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Pre-Organized Reactivity

In the landscape of modern bioconjugation, the ability to create stable, specific, and functional linkages between biomolecules and synthetic moieties is paramount. Traditional methods often rely on the modification of naturally occurring amino acids like lysine or cysteine. While effective, these approaches can suffer from a lack of site-specificity, leading to heterogeneous products with compromised biological activity. The advent of bioorthogonal chemistry, particularly reactions involving cyclic amino acid derivatives, has revolutionized the field by introducing precisely controlled, catalyst-free ligation strategies that operate seamlessly within complex biological systems.

This guide provides an in-depth exploration of two of the most powerful bioorthogonal techniques that utilize cyclic amino acid derivatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation . We will delve into the mechanistic underpinnings of

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Amino-4-oxocyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Amino-4-oxocyclohexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Amino-4-oxocyclohexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable constrained amino acid analog. Here, we provide expert-driven insights, troubleshooting guides, and detailed protocols to help you navigate the common challenges encountered during its synthesis.

Introduction

1-Amino-4-oxocyclohexane-1-carboxylic acid is a non-proteinogenic α,α-disubstituted amino acid. Its rigid cyclohexane scaffold makes it a valuable building block in medicinal chemistry for designing conformationally constrained peptides and small molecule therapeutics. The presence of both an amino acid moiety and a reactive ketone functionality offers multiple points for further chemical modification. However, the synthesis of this target molecule is not without its challenges, primarily related to the management of the two functional groups on the starting material and the purification of the final zwitterionic product.

This guide will focus on the most prevalent and practical synthetic routes, offering solutions to common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and practical synthetic routes for 1-Amino-4-oxocyclohexane-1-carboxylic acid?

The most direct and widely employed methods for synthesizing this quaternary amino acid are the Bucherer-Bergs reaction and the Strecker synthesis .[1][2][3][4]. Both routes typically begin with a protected form of 1,4-cyclohexanedione to ensure regioselectivity.

  • Bucherer-Bergs Synthesis: This is a one-pot multicomponent reaction that condenses a ketone with potassium cyanide and ammonium carbonate to form a spiro-hydantoin intermediate.[3][5]. This hydantoin is then hydrolyzed under acidic or basic conditions to yield the desired amino acid.

  • Strecker Synthesis: This pathway involves the reaction of a ketone with an ammonium salt (like ammonium chloride) and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate.[1][2]. Subsequent hydrolysis of the nitrile group affords the final amino acid.

Q2: Why is it essential to use a protecting group for the starting material, 1,4-cyclohexanedione?

1,4-Cyclohexanedione possesses two chemically equivalent ketone carbonyls. Without a protecting group, synthetic methods like the Bucherer-Bergs or Strecker reaction would react non-selectively at both sites, leading to a complex mixture of products, including the undesired bis-amino acid, and significantly reducing the yield of the target mono-amino acid. The most common strategy is to use a monoketal protecting group, such as an ethylene ketal, which can be selectively introduced and later removed under mild acidic conditions.[6].

Q3: Is cis/trans isomerism a major concern when synthesizing 1-Amino-4-oxocyclohexane-1-carboxylic acid?

For the target molecule itself, cis/trans isomerism between the C1 amino and C4 oxo groups is not a primary stereochemical challenge, as the C1 carbon is a quaternary center. However, the topic of stereoisomerism is critical in the synthesis of related compounds like trans-4-aminocyclohexanecarboxylic acid, which is often prepared by the catalytic hydrogenation of p-aminobenzoic acid.[7][8][9]. In that context, controlling the cis/trans ratio is a significant challenge, with the cis isomer often being the thermodynamic product that requires subsequent isomerization.[7][10]. It is crucial for researchers to distinguish the synthetic challenges of these different isomers.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Very low or no yield of the hydantoin/aminonitrile intermediate.

  • Potential Cause A: Inefficient Protection of the Starting Material.

    • Explanation: The synthesis of the monoketal of 1,4-cyclohexanedione can sometimes result in a mixture containing unreacted dione and the diketal. The presence of unreacted dione will lead to side products, while the diketal is unreactive.

    • Troubleshooting Steps:

      • Verify Purity: Before starting the main reaction, confirm the purity of your monoprotected starting material (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using NMR or GC-MS.

      • Purification: If significant impurities are detected, purify the monoketal by column chromatography or vacuum distillation.

  • Potential Cause B: Decomposed or Low-Quality Reagents.

    • Explanation: Ammonium carbonate can decompose over time into ammonia, carbon dioxide, and water. Similarly, potassium or sodium cyanide must be handled in a dry environment to prevent degradation.

    • Troubleshooting Steps:

      • Use fresh, high-purity ammonium carbonate and potassium cyanide from a reliable supplier.

      • Ensure cyanide salts are handled under anhydrous conditions as much as the reaction setup allows.

Problem 2: The final hydrolysis step is incomplete or leads to product degradation.

  • Potential Cause A: Insufficiently Harsh Hydrolysis Conditions.

    • Explanation: The hydrolysis of sterically hindered hydantoins or nitriles can be very slow and require forcing conditions (high temperatures and high concentrations of acid or base).

    • Troubleshooting Steps:

      • Monitor Progress: Track the reaction progress by TLC or LC-MS to ensure the disappearance of the starting intermediate.

      • Increase Severity: If the reaction stalls, cautiously increase the temperature or the concentration of the acid/base. For hydantoins, using barium hydroxide at elevated temperatures in a sealed vessel is often effective.

  • Potential Cause B: Product Degradation Under Harsh Conditions.

    • Explanation: The unprotected ketone functionality in the final product can be susceptible to side reactions like aldol condensation or other rearrangements under the harsh conditions required for hydrolysis.

    • Troubleshooting Steps:

      • Two-Step Deprotection/Hydrolysis: Consider a synthetic strategy where the hydrolysis is performed before the deprotection of the ketal. The ketal is generally stable to the basic conditions used for hydantoin hydrolysis.

      • Milder Deprotection: After hydrolysis, the ketal can be removed under much milder acidic conditions (e.g., dilute HCl in acetone/water at room temperature), preserving the integrity of the final product.

Problem 3: Difficulty in isolating and purifying the final amino acid.

  • Potential Cause A: Zwitterionic Nature and High Polarity.

    • Explanation: As an amino acid, the final product exists as a zwitterion at its isoelectric point. This makes it highly soluble in water but poorly soluble in most organic solvents, complicating extraction and purification by standard silica gel chromatography.

    • Troubleshooting Steps:

      • Isoelectric Precipitation: After hydrolysis and neutralization, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to induce precipitation. The pI can be estimated or determined experimentally.

      • Recrystallization: Purify the crude solid by recrystallization, typically from a water/alcohol (e.g., ethanol, isopropanol) mixture.

      • Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography is the most effective method for purifying amino acids.

  • Potential Cause B: Contamination with Inorganic Salts.

    • Explanation: The workup after a strong acid or base hydrolysis introduces a large amount of inorganic salts (e.g., NaCl, BaSO₄), which can co-precipitate with the product.

    • Troubleshooting Steps:

      • Thorough Washing: If precipitating the product, wash the solid thoroughly with cold deionized water to remove soluble salts.

      • Desalting: If the product remains in solution, consider using a desalting resin or dialysis prior to final purification steps.

Section 3: Experimental Protocols & Data

The following is a representative protocol based on the Bucherer-Bergs pathway, which is often favored for its operational simplicity.

Protocol: Synthesis via Bucherer-Bergs Reaction

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketal Protection)

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).

  • Add toluene as the solvent (approx. 2 mL per mmol of dione).

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture, wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure monoketal.

Step 2: Synthesis of Spiro[1,4-dioxaspiro[4.5]decane-8,4'-imidazolidine]-2',5'-dione (Hydantoin Formation)

  • In a sealed pressure vessel, combine the monoketal from Step 1 (1 equiv.), potassium cyanide (1.5 equiv.), and ammonium carbonate (3-4 equiv.).

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Seal the vessel and heat to 60-70 °C with vigorous stirring for 12-24 hours.

  • Cool the vessel to room temperature, then chill in an ice bath.

  • The spiro-hydantoin product often precipitates. Collect the solid by filtration, wash with cold water, and dry.

Step 3: Synthesis of 1-Amino-4,4-ethylenedioxycyclohexane-1-carboxylic acid (Hydrolysis)

  • Place the spiro-hydantoin from Step 2 (1 equiv.) and barium hydroxide octahydrate (4-5 equiv.) in a heavy-walled pressure vessel.

  • Add water and seal the vessel.

  • Heat to 130-150 °C for 24-48 hours.

  • Cool the reaction. A solid (barium carbonate) will have formed. Filter the reaction mixture while hot.

  • Bubble CO₂ gas through the filtrate to precipitate excess barium ions as BaCO₃.

  • Filter again and concentrate the filtrate under reduced pressure to obtain the ketal-protected amino acid.

Step 4 & 5: Deprotection and Purification of 1-Amino-4-oxocyclohexane-1-carboxylic acid

  • Dissolve the crude product from Step 3 in a mixture of acetone and 1N HCl.

  • Stir at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the solution under reduced pressure to remove acetone.

  • Adjust the pH of the remaining aqueous solution to the pI (typically pH 5-6) with a mild base (e.g., dilute NH₄OH or pyridine).

  • Cool the solution in an ice bath to facilitate crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold water, then with ethanol, and dry under vacuum.

Data Summary: Typical Reaction Parameters
StepKey ReagentsSolventTemp (°C)Time (h)Notes
Protection Ethylene glycol, p-TsOHToluene110-1204 - 6Dean-Stark trap is essential for water removal.
Bucherer-Bergs KCN, (NH₄)₂CO₃aq. Ethanol60 - 7012 - 24Use of a sealed vessel is critical due to ammonia pressure.
Hydrolysis Ba(OH)₂ or 6N HClWater120 - 15024 - 48Harsh conditions required; monitor for completeness.
Deprotection Dilute HClAcetone/Water20 - 252 - 4Mild conditions to prevent side reactions of the ketone.

Section 4: Workflow Visualizations

Overall Synthetic Workflow (Bucherer-Bergs Route)

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_end Final Product 1_4_Cyclohexanedione 1,4-Cyclohexanedione Protection Step 1: Ketal Protection 1_4_Cyclohexanedione->Protection Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Protection Monoketal Monoprotected Ketone Protection->Monoketal Forms Bucherer_Bergs Step 2: Bucherer-Bergs (KCN, (NH4)2CO3) Spiro_Hydantoin Spiro-Hydantoin Bucherer_Bergs->Spiro_Hydantoin Forms Hydrolysis Step 3: Hydrolysis (Ba(OH)2) Protected_AA Protected Amino Acid Hydrolysis->Protected_AA Forms Deprotection Step 4: Deprotection (dil. HCl) Final_Product 1-Amino-4-oxocyclohexane- 1-carboxylic acid Deprotection->Final_Product Yields crude Monoketal->Bucherer_Bergs Reacts in Spiro_Hydantoin->Hydrolysis Is hydrolyzed in Protected_AA->Deprotection Is deprotected in Purification Step 5: Purification (Crystallization) Final_Product->Purification

Caption: Synthetic workflow via the Bucherer-Bergs reaction.

Troubleshooting Logic: Low Final Yield

G Start Low Final Yield Observed Check_Purity Check purity of intermediates (Monoketal, Hydantoin) via NMR/LC-MS Start->Check_Purity Purity_OK Purity is High Check_Purity->Purity_OK Purity_Low Purity is Low Check_Purity->Purity_Low Hydrolysis_Issue Investigate Hydrolysis Step Purity_OK->Hydrolysis_Issue Incomplete_H Incomplete Hydrolysis? Hydrolysis_Issue->Incomplete_H Degradation_H Degradation during Hydrolysis? Hydrolysis_Issue->Degradation_H Solution_H Increase temp/time or use harsher reagent Incomplete_H->Solution_H Solution_D Perform hydrolysis before ketal deprotection Degradation_H->Solution_D Purify_Intermediates Re-purify intermediates (distillation, chromatography) and repeat subsequent steps Purity_Low->Purify_Intermediates

Caption: Decision tree for troubleshooting low product yield.

References

  • Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Avenoza, A., Cativiela, C., & Peregrina, J. M. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of The Chemical Society-perkin Transactions 1.
  • Semantic Scholar. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids.
  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. EP 3411355 B1.
  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube.
  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry.
  • Huszagh, A. (n.d.). Synthesis and Functionalization of 4-aminocyclopentenones. ResearchGate.
  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. CN108602758B.
  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Request PDF.
  • Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WO2017134212A1.
  • Google Patents. (n.d.). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. WO2003078381A1.
  • PubChem. (n.d.). 1-Amino-4-oxocyclohexane-1-carboxylic acid.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • National Institutes of Health. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.
  • Google Patents. (n.d.). 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof. KR100758620B1.
  • Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO2021107047A1.
  • Santa Cruz Biotechnology. (n.d.). 1-Amino-4-oxocyclohexanecarboxylic acid ethylene ketal.

Sources

Optimization

purification of 1-Amino-4-oxocyclohexane-1-carboxylic acid from reaction mixtures

This guide serves as a specialized technical support resource for the purification of 1-Amino-4-oxocyclohexane-1-carboxylic acid (AOCA) . It is designed for organic chemists and process engineers encountering difficultie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 1-Amino-4-oxocyclohexane-1-carboxylic acid (AOCA) . It is designed for organic chemists and process engineers encountering difficulties with reaction byproducts, salt removal, and stability issues inherent to this constrained amino ketone.

Subject: 1-Amino-4-oxocyclohexane-1-carboxylic acid (CAS: 35313-89-6 / 285996-77-2) Chemical Family: Constrained unnatural amino acids; Amino-ketones. Critical Attribute: Zwitterionic functionality with a reactive ketone handle.

Quick Navigation
Module 1: Isolation from Reaction Mixtures (Desalting)

Context: AOCA is typically synthesized via the Bucherer-Bergs reaction starting from 1,4-cyclohexanedione monoethylene ketal, followed by acidic hydrolysis. The Problem: The hydrolysis step generates a "dirty" matrix containing high concentrations of inorganic salts (e.g., NaCl, Na₂SO₄) and hydrolyzed protecting groups (ethylene glycol). AOCA is highly water-soluble, making extraction into organic solvents impossible.

Protocol: Cation Exchange Chromatography (The "Catch and Release" Method)

Use this method to separate the amino acid from inorganic salts and non-basic organic impurities.

Reagents:

  • Resin: Dowex 50W-X8 (H+ form) or Amberlite IR-120.

  • Eluents: Deionized Water (Wash), 1M - 2M Aqueous Ammonia (Elution).

Step-by-Step Workflow:

  • Resin Activation:

    • Pack a glass column with Dowex 50W-X8.

    • Wash with 2M HCl (2 column volumes) to ensure H+ form.

    • Rinse with distilled water until the effluent pH is neutral (pH ~7).

  • Loading:

    • Dissolve the crude reaction residue in minimal water. Acidify to pH < 2 with HCl if necessary (ensures the amino group is protonated:

      
      ).
      
    • Load onto the column at a flow rate of ~1 drop/second.

    • Mechanism:[1][2][3][4] The positively charged AOCA binds to the sulfonate groups on the resin. Neutral organics (ethylene glycol) and anions (Cl⁻, SO₄²⁻) pass through.

  • Washing (The Clean-up):

    • Flush with water (3-5 column volumes) until the effluent is neutral.

    • Validation: Test the effluent with AgNO₃ solution. If it remains clear (no AgCl precipitate), the chloride salts are gone.

  • Elution (The Release):

    • Switch eluent to 1M NH₄OH (Aqueous Ammonia) .

    • Collect fractions. The pH of the eluate will rise. AOCA elutes as the ammonium front passes through.

    • Detection: Spot fractions on TLC plates (stain with Ninhydrin; AOCA turns purple/brown).

  • Isolation:

    • Combine ninhydrin-positive fractions.

    • Evaporate under reduced pressure (Rotavap) at < 45°C to remove water and excess ammonia.

Visualizing the Separation Logic:

PurificationLogic Crude Crude Hydrolysis Mixture (AOCA, Salts, Glycol, H+) Resin Dowex 50W (H+ Form) Cation Exchange Column Crude->Resin Load at pH < 2 Waste Flow-Through/Waste (Salts, Ethylene Glycol, Anions) Resin->Waste Water Wash Elution Elution with 1M NH4OH Resin->Elution Displacement Product Purified AOCA (Ammonium Salt/Zwitterion) Elution->Product Evaporation

Figure 1: Cation exchange workflow for separating AOCA from high-salt hydrolysis mixtures.

Module 2: Final Purification (Crystallization)

Context: After ion exchange, the product is often a solid foam or oil. To achieve >98% purity, crystallization at the Isoelectric Point (pI) is required.

Key Data Points:

Parameter Value Note
Molecular Weight 157.17 g/mol
Estimated pI ~6.0 - 6.2 Amino acids are least soluble at their pI.

| Solubility | High in Water; Low in EtOH/Acetone | |

Protocol: Isoelectric Precipitation
  • Dissolution: Dissolve the semi-pure solid in the minimum amount of water.

  • pH Adjustment:

    • Monitor pH with a calibrated meter.

    • Adjust carefully to pH 6.0–6.2 using dilute HCl or NaOH.

    • Observation: You may see turbidity (cloudiness) develop as the zwitterion forms.

  • Antisolvent Addition:

    • Slowly add Ethanol or Acetone (3:1 ratio relative to water) while stirring.

    • Cool the mixture to 4°C overnight.

  • Filtration:

    • Filter the white precipitate.[3][5]

    • Wash with cold acetone.[3][5]

    • Dry under vacuum over P₂O₅.

Module 3: Stability & Storage Protocols

The Hidden Danger: Self-Condensation Unlike standard amino acids, AOCA contains a ketone. In solution, the amine of one molecule can attack the ketone of another, forming a Schiff Base (Imine) . This leads to oligomerization and yellow/brown discoloration.

Prevention Strategy:

  • Avoid Basic Solutions: Do not store AOCA in basic solution for extended periods. The free amine is most nucleophilic at pH > 8.

  • Protonation: Storing as the Hydrochloride salt (AOCA·HCl) significantly increases stability by removing the nucleophilicity of the amine.

    • To convert: Dissolve in water, add 1 eq HCl, lyophilize.

  • Ketal Protection (Alternative): If the ketone is problematic for downstream chemistry, consider purifying the intermediate 1-amino-4,4-(ethylenedioxy)cyclohexane-1-carboxylic acid (the ketal) instead, and deprotecting only immediately before use.

Troubleshooting FAQs

Q1: My product turned yellow/brown during evaporation. What happened?

  • Cause: This is likely "browning" due to Schiff base formation (self-polymerization) or Maillard-type reactions if trace sugars/glycols are present.

  • Fix: Ensure the evaporation temperature is kept < 45°C . If the product is brown, redissolve in water, treat with activated charcoal (10% w/w) for 30 mins, filter, and re-crystallize.

Q2: I cannot get the product to precipitate; it stays as an oil.

  • Cause: Too much water or incorrect pH.

  • Fix:

    • Check the pH is exactly at the pI (6.0–6.2).

    • Use Lyophilization (Freeze Drying) instead of rotary evaporation to get a powder.

    • Triturate the resulting oil with anhydrous methanol or diethyl ether to induce crystallization.

Q3: The NMR shows ethylene glycol peaks. How do I remove them?

  • Cause: Incomplete washing during the Ion Exchange step or trapped solvent from the ketal hydrolysis.

  • Fix: Ethylene glycol is neutral and non-ionic. Repeat the Module 1 Ion Exchange protocol, but increase the initial water wash volume to 5-8 column volumes before eluting with ammonia.

Q4: Can I use Silica Gel Chromatography?

  • Recommendation: No. Zwitterionic amino acids stick irreversibly to standard silica or streak badly due to strong polar interactions.

  • Alternative: If you must use a column, use Reverse Phase (C18) with an aqueous mobile phase (Water/Acetonitrile with 0.1% TFA), but Ion Exchange is far more scalable and cheaper.

References
  • Bucherer-Bergs Reaction Mechanism & Hydantoin Hydrolysis

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • Ion Exchange Purification of Amino Acids

    • Hirs, C. H. W., Moore, S., & Stein, W. H. (1954). "The Chromatography of Amino Acids on Ion Exchange Resins." Journal of the American Chemical Society, 76(23), 6063–6065.

  • Synthesis of 4-substituted Cyclohexane Amino Acids

    • Avenoza, A., et al. (1999). "Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 1.

    • Note: This paper details the synthesis of the hydroxy-analog, describing the identical isolation challenges (salts/isomers) relevant to the oxo-analog.
  • General Properties of 1-Amino-4-oxocyclohexane-1-carboxylic acid

    • PubChem CID: 10176239.[6]

Sources

Troubleshooting

Technical Support Center: Resolving Cis/Trans Isomers of Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the resolution of aminocyclohexanecarboxylic acid isomers. This guide is designed to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the resolution of aminocyclohexanecarboxylic acid isomers. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the separation of cis and trans geometric isomers of aminocyclohexanecarboxylic acid, a critical process in pharmaceutical development and chemical synthesis. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to help you navigate the complexities of isomer resolution.

Understanding the Challenge: Cis vs. Trans Isomers

The spatial arrangement of the amino (-NH2) and carboxylic acid (-COOH) groups on the cyclohexane ring gives rise to cis and trans isomers. These isomers can exhibit significantly different biological activities and physical properties. Therefore, obtaining the desired isomer in high purity is often a crucial step in the synthesis of active pharmaceutical ingredients (APIs). The synthesis of 4-aminocyclohexanecarboxylic acid from benzene derivatives, for instance, often yields the cis isomer predominantly.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving cis/trans isomers of aminocyclohexanecarboxylic acid?

A1: The most common strategies for separating cis and trans isomers include:

  • Isomerization: Conversion of the undesired isomer to the desired one, typically from the less stable cis to the more stable trans form.

  • Selective Crystallization: Exploiting differences in solubility between the isomers or their derivatives.

  • Diastereomeric Salt Crystallization: Formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differing solubilities.[3][4]

  • Chromatographic Separation: Utilizing techniques like High-Performance Liquid Chromatography (HPLC), often with a chiral stationary phase.[5][6]

  • Enzymatic Resolution: Employing enzymes that selectively act on one of the isomers.[7][8]

Q2: My synthesis yields a mixture of cis and trans isomers. Can I convert the unwanted cis isomer to the desired trans isomer?

A2: Yes, isomerization is a common and effective strategy. The cis isomer can be converted to the more thermodynamically stable trans isomer by treatment with a base, such as sodium hydroxide or potassium alkoxides.[9] Another approach involves using catalysts like Raney Nickel.[1] It's also possible to form a derivative with a bulky substituent on the amine group and then treat it with a base in a solvent like methanol to facilitate the conversion.[1]

Q3: I'm having trouble separating the isomers by simple recrystallization. What can I do?

A3: If direct crystallization of the free amino acid mixture is not effective, consider derivatization. N-protected derivatives, such as with a tert-butoxycarbonyl (Boc) group, often exhibit different crystalline properties than the free amino acids, which can enhance the efficiency of separation by crystallization.[9] The trans-N-protected derivatives are often more crystalline than their cis counterparts, facilitating their isolation.[9]

Q4: What is diastereomeric salt crystallization and when should I use it?

A4: This technique is particularly useful when you need to separate enantiomers (d and l forms) of a specific geometric isomer (e.g., trans-4-aminocyclohexanecarboxylic acid). By reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or mandelic acid), you form a pair of diastereomeric salts.[4][10] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[3][11] The desired enantiomer of the amino acid can then be recovered by treating the separated salt with an acid or base to remove the resolving agent.[10]

Troubleshooting Guides

Guide 1: Isomerization from Cis to Trans

Issue: Low conversion of cis to trans isomer.

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Base Strength or Concentration Increase the concentration of the base or switch to a stronger base (e.g., from sodium hydroxide to a potassium alkoxide).The epimerization at the carbon bearing the carboxylic acid group is a base-catalyzed equilibrium process. A stronger or more concentrated base will increase the rate of proton abstraction, shifting the equilibrium towards the more stable trans isomer.
Inadequate Reaction Time or Temperature Increase the reaction time and/or temperature, monitoring the reaction progress by a suitable analytical method (e.g., NMR or HPLC).Isomerization is a kinetically controlled process. Higher temperatures provide the necessary activation energy to overcome the energy barrier for the conformational change.
Catalyst Inactivity (if using a catalyst like Raney Nickel) Ensure the catalyst is fresh and active. If necessary, activate the catalyst according to standard procedures or use a fresh batch.Catalytic activity can diminish over time due to poisoning or surface deactivation. An active catalyst surface is essential for efficient hydrogenation/dehydrogenation steps that can be involved in some isomerization mechanisms.
Guide 2: Diastereomeric Salt Crystallization

Issue: Poor separation of diastereomeric salts.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Screen a variety of solvents or solvent mixtures with different polarities.The solubility of the diastereomeric salts is highly dependent on the solvent. The ideal solvent will maximize the solubility difference between the two diastereomers.[3]
Suboptimal Resolving Agent Experiment with different chiral resolving agents (e.g., different tartaric acid derivatives, mandelic acid, camphorsulfonic acid).[4][12]The interaction between the amino acid and the resolving agent determines the crystal lattice energy and, consequently, the solubility of the resulting diastereomeric salt. A different resolving agent will form a salt with different physicochemical properties.[3]
Crystallization Conditions Not Optimized Systematically vary the crystallization temperature, cooling rate, and concentration. Seeding with a small crystal of the desired diastereomer can also be beneficial.Crystallization is a thermodynamic and kinetic process. Controlling these parameters can influence the nucleation and growth of the desired diastereomeric crystals while keeping the other in solution.
Formation of a Double Salt or Solid Solution Characterize the solid phase using techniques like X-ray powder diffraction (XRPD). If a double salt is formed, a different resolving agent or solvent system is likely required.In some cases, the two diastereomers may co-crystallize, preventing effective separation. Understanding the solid-state behavior is crucial for designing a successful resolution process.
Guide 3: HPLC Separation

Issue: Poor resolution or peak splitting in HPLC analysis.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Column For separating cis/trans isomers, a column with good shape selectivity, like a C18 or a phenyl-based column, may be effective. For enantiomeric resolution, a chiral stationary phase (CSP) is necessary.[5][6]The separation mechanism in HPLC relies on differential interactions between the analytes and the stationary phase. The choice of column chemistry is paramount for achieving selectivity between isomers.
Mobile Phase Not Optimized Adjust the mobile phase composition (e.g., organic modifier content, pH, buffer concentration).[13]The mobile phase composition influences the retention and selectivity of the separation. For ionizable compounds like amino acids, pH control is critical to ensure consistent ionization state and reproducible retention times.
Peak Splitting This can be due to a partially blocked frit, a void in the column, or an issue with the injector.[14] Systematically check these components. Also, ensure the sample is fully dissolved in the mobile phase.Peak splitting often indicates a problem with the flow path, causing the sample band to be distorted as it travels through the system.[14]
Retention Time Drifting Ensure the column is properly equilibrated with the mobile phase before each injection. Check for leaks in the pump and ensure consistent mobile phase composition.[15][16]Changes in mobile phase composition, flow rate, or temperature can lead to shifts in retention time. Proper system equilibration and maintenance are key to reproducible results.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Base-Catalyzed Isomerization
  • Dissolve the cis/trans mixture of aminocyclohexanecarboxylic acid in a suitable solvent (e.g., methanol or water).

  • Add a stoichiometric excess of a base (e.g., sodium methoxide in methanol or sodium hydroxide in water).

  • Heat the mixture to reflux for a specified period, monitoring the cis/trans ratio by HPLC or NMR.

  • Once the desired ratio is achieved, cool the reaction mixture.

  • Neutralize the base with an acid (e.g., HCl).

  • Isolate the product, which will be enriched in the trans isomer, by crystallization or other purification methods.

Isomerization_Workflow cluster_0 Isomerization Process start Cis/Trans Mixture step1 Dissolve in Solvent start->step1 step2 Add Base (e.g., NaOH) step1->step2 step3 Heat to Reflux step2->step3 step4 Monitor Conversion (HPLC/NMR) step3->step4 step4->step3 Continue Heating step5 Cool and Neutralize step4->step5 Desired Ratio Achieved end Trans-Enriched Product step5->end

Caption: Workflow for base-catalyzed isomerization.

Protocol 2: Diastereomeric Salt Resolution
  • Dissolve the racemic aminocyclohexanecarboxylic acid in a suitable solvent.

  • Add an equimolar amount of a chiral resolving agent (e.g., (R,R)-tartaric acid).

  • Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to promote crystallization.

  • Collect the precipitated diastereomeric salt by filtration. This salt will be enriched in one diastereomer.

  • Recrystallize the salt if necessary to improve diastereomeric purity.

  • To recover the desired enantiomer of the amino acid, dissolve the purified salt in water and add a base (e.g., NaOH) to neutralize the resolving agent.

  • Isolate the free amino acid, now as a single enantiomer, by filtration or extraction.

Diastereomeric_Salt_Resolution cluster_1 Diastereomeric Salt Formation and Separation cluster_2 Recovery of Pure Enantiomer racemate Racemic Amino Acid (R- and S-enantiomers) dissolution Dissolve and Mix racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolving_agent->dissolution crystallization Cool and Crystallize dissolution->crystallization filtration Filter crystallization->filtration solid Diastereomeric Salt 1 (e.g., R-amino acid + R,R-tartaric acid) (Less Soluble) filtration->solid Solid solution Diastereomeric Salt 2 (e.g., S-amino acid + R,R-tartaric acid) (More Soluble) filtration->solution Filtrate salt_break Dissolve Salt 1 and Add Base solid->salt_break recovery Isolate Pure Enantiomer salt_break->recovery pure_enantiomer Pure R-Amino Acid recovery->pure_enantiomer

Caption: General workflow for diastereomeric salt resolution.

References

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Process for the preparation of trans-4-amino-l-cyclohexanecarboxilic acid and its derivatives.
  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral St
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Form
  • Chiral resolution. Wikipedia.
  • Chromatographic separations of arom
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide.

Sources

Optimization

Technical Support Center: 1-Amino-4-oxocyclohexane-1-carboxylic Acid Production

Topic: Scale-Up Challenges & Troubleshooting Guide Document ID: TS-AOCA-2024-01 Target Audience: Process Chemists, Scale-Up Engineers, Drug Development Scientists Introduction & Compound Overview 1-Amino-4-oxocyclohexane...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Troubleshooting Guide Document ID: TS-AOCA-2024-01 Target Audience: Process Chemists, Scale-Up Engineers, Drug Development Scientists

Introduction & Compound Overview

1-Amino-4-oxocyclohexane-1-carboxylic acid (often referred to as 4-Keto-1-aminocyclohexanecarboxylic acid ) is a critical non-proteinogenic amino acid scaffold. It serves as a constrained geometry spacer in peptide synthesis and a core intermediate for opioid receptor antagonists and protease inhibitors.

This guide addresses the specific challenges encountered when transitioning this synthesis from gram-scale medicinal chemistry to kilogram-scale process development. The primary route discussed involves the Bucherer-Bergs reaction on a protected diketone, followed by hydrolysis and deprotection.

Chemical Structure & Key Properties[1][2][3][4][5][6]
  • CAS: 874-61-3 (related ketone), 387825-54-9 (methoxy analog) - Note: Specific CAS for the exact target varies by salt form/protection.

  • Molecular Formula: C7H11NO3[1]

  • Key Functionality: Geminal amino-acid moiety (quaternary carbon), distal ketone.

  • Solubility: Zwitterionic; high water solubility, poor organic solubility.

Master Synthesis Workflow (Graphviz)

The following diagram outlines the optimized industrial route, highlighting critical control points (CCPs) for scale-up.

SynthesisWorkflow SM 1,4-Cyclohexanedione (Starting Material) Step1 Step 1: Mono-Protection (Ethylene Glycol, Acid Cat.) CCP: Selectivity Control SM->Step1 Benzene/Toluene Reflux (-H2O) Int1 Intermediate 1: Mono-Ketal Step1->Int1 Distillation/Cryst. Step2 Step 2: Bucherer-Bergs (KCN, (NH4)2CO3) CCP: Cyanide Mgmt, Exotherm Int1->Step2 EtOH/H2O 50-60°C Int2 Intermediate 2: Spirohydantoin Step2->Int2 Precipitation Step3 Step 3: Alkaline Hydrolysis (NaOH/Ba(OH)2, High P/T) CCP: Pressure Control Int2->Step3 Autoclave >150°C Int3 Intermediate 3: Ketal-Amino Acid (Salt) Step3->Int3 Filtration Step4 Step 4: Acidic Deprotection & Isolation (HCl/Ion Exchange) CCP: pH & Crystallization Int3->Step4 Acid Hydrolysis Product Final Product: 1-Amino-4-oxocyclohexane- 1-carboxylic acid Step4->Product Purification

Figure 1: Optimized process flow for the production of 1-Amino-4-oxocyclohexane-1-carboxylic acid via the Bucherer-Bergs route.

Technical Support Modules: Troubleshooting & Optimization

Module 1: Mono-Ketalization Selectivity

Context: The starting material, 1,4-cyclohexanedione, has two identical carbonyls. Over-reaction leads to the useless di-ketal impurity.

Q: We are seeing >15% di-ketal impurity. How do we improve mono-selectivity? A: This is a classic statistical protection challenge.

  • Stoichiometry: Strictly limit ethylene glycol to 0.95 - 1.0 equivalents . Do not use excess.

  • Solvent System: Use a solvent where the product (mono-ketal) is less soluble than the starting material, or use Continuous Flow processing to limit residence time.

  • Catalyst Choice: Switch from pTSA (homogeneous) to an acidic resin (e.g., Amberlyst-15 ). This allows for rapid filtration to stop the reaction immediately upon reaching optimal conversion.

  • Purification: The mono-ketal can often be purified by crystallization from low-polarity solvents (e.g., ether/hexanes) where the di-ketal remains in solution or vice-versa depending on the specific protecting group used.

Module 2: The Bucherer-Bergs Reaction (Safety & Yield)

Context: This step forms the spirohydantoin ring using cyanide.

Q: The reaction stalls at 60% conversion. Should we add more cyanide? A: Do not simply add more cyanide. Stalling is often due to pH drift or loss of ammonia.

  • Mechanism Check: The reaction requires a delicate equilibrium of ammonia and carbon dioxide (from ammonium carbonate). If the system is open or heated too vigorously, ammonia escapes, stalling the formation of the amino-nitrile intermediate [1].

  • Corrective Action:

    • Ensure the vessel is sealed (rated for low pressure, ~1-2 bar) to keep ammonia in solution.

    • Maintain temperature at 55-65°C . Higher temperatures (>80°C) cause rapid decomposition of ammonium carbonate.

    • Solvent: Use 50% EtOH/Water. Pure water can cause solubility issues for the ketone; pure ethanol precipitates the carbonate salts.

Q: How do we safely handle the workup of the cyanide mother liquor? A:

  • Quenching: The filtrate contains unreacted cyanide. Treat with sodium hypochlorite (bleach) or hydrogen peroxide at pH >10 to oxidize cyanide to cyanate (OCN-), which is far less toxic [2].

  • Validation: Test the waste stream with Merckoquant® Cyanide Test strips before disposal.

Module 3: Hydrolysis & Deprotection

Context: Opening the hydantoin ring requires harsh conditions, which must not destroy the sensitive ketone (protected as a ketal).

Q: We are obtaining a "gummy" solid after acidic deprotection. How do we crystallize the product? A: The product is an amino acid salt and highly water-soluble.

  • Isoelectric Point (pI) Precipitation: The zwitterion is least soluble at its pI. Neutralize the acidic hydrolysis mixture carefully with NaOH or Et3N to pH ~6.0 - 6.5 .

  • Anti-solvent: Add cold Isopropanol (IPA) or Acetone to the aqueous solution at the pI. The amino acid should crystallize out as a white solid.

  • Desalting: If the gum persists (trapped inorganic salts), use an Ion Exchange Column (e.g., Dowex 50W). Load at pH 2, wash with water, and elute with 1M NH4OH. Lyophilize the eluent.

Scale-Up Data & Specifications

Solvent Selection Matrix
Process StepRecommended SolventWhy?Hazard Note
Ketalization TolueneAzeotropic water removal; good solubility profile.Flammable; Static risk.
Bucherer-Bergs 50% EtOH/H2OSolubilizes inorganic reagents and organic ketone.Cyanide solubility = Toxicity risk.
Hydrolysis 2M NaOH (aq)Effective ring opening; cheap.Corrosive; High T/P required.
Purification Water / IPAExploits "salting out" and pI solubility.IPA is flammable.
Impurity Profile & Limits
ImpurityOriginLimit (Area %)Detection Method
Di-ketal Over-protection (Step 1)< 0.5%GC / NMR
Spirohydantoin Incomplete Hydrolysis (Step 3)< 0.1%HPLC (Reverse Phase)
Urea Derivative Partial Hydrolysis (Step 3)< 1.0%HPLC / LC-MS
Cyanide Reagent Carryover< 10 ppmIon-Selective Electrode

Analytical Controls

HPLC Method for Reaction Monitoring (Step 3 & 4): Because the product is polar and lacks a strong chromophore (only the ketone/carboxyl), standard C18 methods often fail.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Amino Acid column (e.g., Agilent Zorbax AAA).

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 4.5).

  • Detection:

    • CAD (Charged Aerosol Detector): Universal detection, excellent for zwitterions.

    • Derivatization: Pre-column derivatization with OPA (o-phthalaldehyde) or FMOC if UV detection is required [3].

References

  • Bucherer-Bergs Reaction Mechanism & Optimization

    • Source: Alfa Chemistry. "Bucherer-Bergs Reaction."[2][3][4]

  • Cyanide Waste Treatment Protocols

    • Source: Stanford Environmental Health & Safety. "Scale Up Safety Guide."
    • URL:[Link]

  • Amino Acid Analysis & Impurity Detection

    • Source: National Institutes of Health (NIH). "Analytical Chemistry of Impurities in Amino Acids."
    • URL:[Link]

  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-one (Mono-ketal)

    • Source: ResearchGate.[5] "Synthesis of 1,4-dioxaspiro[4.5]decan-8-one."

    • URL:[Link]

  • Source: Google Patents. "Process for the hydrolysis of hydantoins (DE891259C).

Sources

Troubleshooting

method refinement for Diels-Alder synthesis of cyclohexene derivatives

Topic: Method Refinement for Cyclohexene Derivatives Status: Operational | Tier: Level 3 (Senior Scientist Support) Mission Statement Welcome to the Cycloaddition Optimization Hub. As Senior Application Scientists, we re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for Cyclohexene Derivatives

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Mission Statement

Welcome to the Cycloaddition Optimization Hub. As Senior Application Scientists, we recognize that the Diels-Alder reaction—while textually simple—is experimentally nuanced. This guide addresses the "hidden variables" of [4+2] cycloadditions: frontier molecular orbital (FMO) gaps, secondary orbital interactions, and environmental factors. We move beyond standard textbook protocols to offer troubleshooting for kinetic stalling, poor stereocontrol, and scale-up failures.

Module 1: Reactivity & Kinetics Optimization

Core Issue: "My reaction is sluggish or stalled despite prolonged heating."

Diagnostic Q&A

Q: I am using standard thermal conditions (Reflux in Toluene), but conversion is <20%. Should I just increase the temperature? A: Not necessarily. Increasing temperature often promotes the retro-Diels-Alder reaction (entropy favors the two starting materials). Instead, you must lower the activation energy barrier by narrowing the HOMO-LUMO gap.

Recommendation: Switch to Lewis Acid (LA) Catalysis.

  • Mechanism: The LA coordinates to the dienophile's electron-withdrawing group (EWG), pulling electron density. This lowers the energy of the dienophile's LUMO, making it more accessible to the diene's HOMO.

  • Expert Insight: Recent computational studies suggest LAs also accelerate rates by reducing Pauli repulsion between the reactant

    
    -systems, not just by orbital energy modification [1].[1]
    

Q: Which Lewis Acid should I choose? My diene is acid-sensitive. A: Avoid "hard" Lewis acids like


 or 

if your substrates are labile. Use "water-tolerant" rare-earth triflates.[2]

Protocol: Scandium Triflate Catalysis

  • Stoichiometry: Use 1–5 mol%

    
    .
    
  • Solvent: Can be run in MeCN, THF, or even water/organic mixtures.

  • Procedure: Dissolve dienophile and catalyst first; stir for 15 mins to establish coordination equilibrium. Add diene slowly at

    
    .
    
  • Benefit:

    
     is recoverable and reusable, unlike aluminum-based catalysts [2].[3][4]
    
Visual Workflow: Catalyst Selection Logic

CatalystSelection Start Reactivity Issue: Low Conversion CheckSens Substrate Sensitivity Check Start->CheckSens AcidSens Acid Labile? CheckSens->AcidSens YesSens Yes: Avoid AlCl3/BF3 AcidSens->YesSens High NoSens No: Robust Substrate AcidSens->NoSens Low WaterTol Water Tolerant LA (Sc(OTf)3, Yb(OTf)3) YesSens->WaterTol HighP Alternative: High Pressure (10-15 kbar) YesSens->HighP StrongLA Strong Anhydrous LA (AlCl3, TiCl4) NoSens->StrongLA

Figure 1: Decision matrix for overcoming kinetic barriers without decomposing sensitive substrates.

Module 2: Stereochemical Control (Endo vs. Exo)

Core Issue: "I need the Endo isomer, but I'm seeing significant Exo product (or vice versa)."

Diagnostic Q&A

Q: Why does my Endo:Exo ratio drift over time? A: You are witnessing the battle between Kinetic and Thermodynamic control.

  • Endo Product: Formed faster (Kinetic) due to Secondary Orbital Interactions (SOI) —favorable overlap between the diene's developing

    
    -bond and the dienophile's EWG 
    
    
    
    -system in the transition state.
  • Exo Product: More stable (Thermodynamic) because the steric bulk is directed away from the ring system.[5]

Q: How do I lock in the Endo product? A: Lower the temperature and stop the reaction early.

  • Protocol: Run at

    
     to 
    
    
    
    . Monitor via TLC/NMR. Quench immediately upon consumption of limiting reagent. Do not let it stir overnight at room temperature, or it will equilibrate to the Exo form [3].

Q: How do I force the Exo product? A: Use "Thermodynamic Conditions."

  • Protocol: High heat (Reflux) and prolonged reaction times allow the reversible retro-Diels-Alder to occur, eventually settling into the lower-energy Exo well.

Data: Temperature vs. Selectivity (Cyclopentadiene + Methyl Acrylate)
ConditionTemperatureTimeEndo:Exo RatioDominant Control
Cryogenic

4 h98:2 Pure Kinetic
Ambient

12 h85:15 Mixed
Thermal

24 h40:60 Equilibration onset
Lewis Acid

2 h>99:1 Enhanced Kinetic*

*Note: Lewis Acids accentuate Secondary Orbital Interactions, further favoring Endo.

Module 3: Asymmetric Synthesis (Enantioselectivity)

Core Issue: "I need to synthesize a single enantiomer without using chiral auxiliaries."

Diagnostic Q&A

Q: Can I use organocatalysis instead of metal-based chiral ligands? A: Yes. The MacMillan Imidazolidinone catalysts are the gold standard here. They function by forming a transient chiral iminium ion with


-unsaturated aldehydes.

Mechanism:

  • Chiral amine reacts with the aldehyde dienophile

    
    Iminium Ion .
    
  • This lowers the LUMO energy (mimicking a Lewis Acid).[6]

  • The bulky groups on the catalyst shield one face of the dienophile, forcing the diene to attack from the opposite side.

Protocol: MacMillan Organocatalysis [7]

  • Reagents: Diene (e.g., cyclopentadiene), Dienophile (e.g., cinnamaldehyde).

  • Catalyst: MacMillan Generation 1 or 2 catalyst (20 mol%).

  • Solvent: MeOH/H2O (95:5) or wet nitromethane.

  • Key Step: Add 20 mol% TFA (co-catalyst) to facilitate iminium formation.

  • Result: Typically >90% yield and >93% ee [4].

Module 4: Green Chemistry Refinements ("On-Water")

Core Issue: "My reagents are hydrophobic, but I want to avoid toxic chlorinated solvents."

Diagnostic Q&A

Q: Why would I run a reaction in water if my reactants aren't soluble? A: Counter-intuitively, heterogeneity is the advantage. This is the "On-Water" Effect (pioneered by Breslow and Sharpless).

  • Mechanism: The hydrophobic effect forces the organic reactants into a cohesive nanodroplet. The reaction occurs at the water-organic interface, where "dangling" OH groups stabilize the polarized transition state via hydrogen bonding [5].

Protocol: Aqueous Suspension

  • Setup: Vigorously stir hydrophobic diene and dienophile in pure water.

  • Observation: The mixture will look like a cloudy suspension (emulsion).

  • Troubleshooting: If the rate is slow, add LiCl (Salting-out effect) to further increase the hydrophobic driving force.

Visual Pathway: Stereochemical & Environmental Logic

StereochemLogic Input Goal: Specific Isomer Branch1 Kinetic Control (Endo) Input->Branch1 Branch2 Thermodynamic (Exo) Input->Branch2 Method1 Low Temp (-78°C) Short Time Branch1->Method1 Method2 Lewis Acid (Enhances SOI) Branch1->Method2 Method3 High Temp (>80°C) Long Time Branch2->Method3 Env Green Refinement: 'On-Water' Method2->Env Compatible Result High Rate & Endo Selectivity Env->Result

Figure 2: Pathway for selecting conditions based on isomeric requirements and environmental goals.

References

  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2021). "How Lewis Acids Catalyze Diels–Alder Reactions." Angewandte Chemie International Edition. [Link]

  • Kobayashi, S. (1999).[8] "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. [Link][8]

  • Master Organic Chemistry. (2018).[9][10] "Diels-Alder Reaction: Kinetic and Thermodynamic Control." [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction."[11] Journal of the American Chemical Society. [Link]

  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking Synthesis Pathways for Novel Amino Acids: Chemical vs. Biocatalytic Validation

Executive Summary The expansion of the genetic code relies heavily on the availability of high-purity non-canonical amino acids (ncAAs). However, the synthesis pathway chosen—traditional Chemical Synthesis versus modern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The expansion of the genetic code relies heavily on the availability of high-purity non-canonical amino acids (ncAAs). However, the synthesis pathway chosen—traditional Chemical Synthesis versus modern Biocatalytic (Enzymatic) Synthesis —drastically impacts the downstream validation requirements.

While chemical routes offer structural diversity, they frequently suffer from racemization and heavy metal contamination, necessitating rigorous chiral separation. Conversely, biocatalytic routes (e.g., transaminase engineering) offer superior enantiomeric excess (


) but are often limited by substrate scope. This guide objectively compares these pathways and establishes a standardized validation protocol to ensure ncAAs are "translation-ready" for therapeutic and research applications.

Part 1: The Synthesis Landscape

Pathway A: Chemical Synthesis (The Versatile Standard)
  • Mechanism: Relies on Strecker synthesis, asymmetric hydrogenation, or alkylation of glycine equivalents (e.g., Schöllkopf bis-lactim ethers).

  • Pros: Unlimited structural diversity; scalable for simple side chains.

  • Cons: Requires protecting groups (Fmoc/Boc); prone to racemization during hydrolysis; difficult to remove trace metal catalysts (Pd, Rh) which can inhibit downstream translation machinery.

Pathway B: Biocatalytic Synthesis (The Precision Alternative)
  • Mechanism: Utilizes engineered enzymes such as

    
    -transaminases, ammonia lyases, or tryptophan synthase variants to convert keto-acid precursors directly into amino acids.
    
  • Pros: Single-step stereocontrol (

    
    -isomer specificity); aqueous conditions (Green Chemistry); no protecting groups required.
    
  • Cons: High development cost for enzyme evolution; limited to substrates accepted by the enzyme binding pocket.

Part 2: Comparative Validation Protocols

To validate a novel amino acid for use in Genetic Code Expansion (GCE), it must pass three quality gates: Identity , Chirality , and Orthogonality .

Gate 1: Analytical Validation (Chirality & Purity)

The most critical failure mode in ncAA synthesis is enantiomeric impurity. The translational machinery (aaRS/tRNA pairs) is stereospecific;


-isomers act as competitive inhibitors.
Method A: Chiral HPLC (The Gold Standard)
  • Principle: Direct separation of enantiomers using Chiral Stationary Phases (CSPs) like Crown Ethers (Crownpak) or Macrocyclic Glycopeptides (Teicoplanin/Chiralpak).[1]

  • Best For: Final QC of scaled-up batches; underivatized amino acids.

  • Protocol Overview:

    • Column Selection: Use a Chiralpak ZWIX(+) for zwitterionic amino acids.

    • Mobile Phase: MeOH/ACN/H2O with 50mM formic acid (maintain acidic pH to protonate amines).

    • Detection: UV (210 nm) or CAD (Charged Aerosol Detection) for non-chromophoric ncAAs.

Method B: Marfey’s Method (The High-Sensitivity Alternative)
  • Principle: Pre-column derivatization with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[2][3][4] Converts enantiomers (

    
    ) into diastereomers (
    
    
    
    and
    
    
    ), which have different physical properties and can be separated on a standard C18 column.
  • Best For: Complex biological matrices; trace analysis; labs without chiral columns.

  • Protocol Overview:

    • Derivatization: Mix 50 µL sample (50 mM) with 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.

    • Quench: Add 20 µL 1M HCl.

    • Analysis: Run on C18 RP-HPLC. The

      
      -DAA derivative typically elutes before the 
      
      
      
      -DAA derivative due to intramolecular H-bonding reducing hydrophobicity.
Comparison: Chiral HPLC vs. Marfey’s Method[5]
FeatureChiral HPLCMarfey's Method
Resolution High (

)
High (Diastereomeric separation)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization required)
Cost High (Columns: $1,500+)Low (Standard C18 columns)
Sensitivity Moderate (UV dependent)High (FDAA adds chromophore)
Stereo-Confidence Requires pure standardsSelf-validating (elution order is predictable)
Gate 2: Functional Validation (Biological Orthogonality)

Chemical purity does not guarantee biological activity. The ncAA must be accepted by the orthogonal synthetase (e.g., PylRS) and rejected by the endogenous host machinery.

Protocol: Amber Suppression Assay (sfGFP-151-TAG)

This protocol validates the "incorporation efficiency" and "fidelity" of the ncAA.[6]

  • System Setup:

    • Host: E. coli BL21(DE3) or C321.ΔA (RF1-deficient strain for higher yield).

    • Plasmid 1 (Machinery): pEVOL-PylRS/tRNA (encodes the orthogonal synthetase and tRNA).

    • Plasmid 2 (Reporter): pET-sfGFP-151-TAG (Superfolder GFP with an amber stop codon at permissive site 151).

  • Induction:

    • Grow cells to OD600 = 0.5.

    • Add ncAA (1 mM final concentration) and Arabinose (0.2%) to induce machinery.

    • Add IPTG (1 mM) to induce reporter.

  • Readout:

    • Fluorescence: Measure GFP fluorescence (Ex 485nm / Em 510nm). High signal = Successful suppression.

    • Fidelity Check (Mass Spec): Purify the expressed GFP. Perform ESI-TOF MS on the intact protein.

      • Pass: Mass = WT_GFP - Tyr + ncAA.

      • Fail: Mass = WT_GFP (Near-cognate suppression by Gln/Lys) or Truncated protein.

Part 3: Visualization of Validation Logic

Diagram 1: The Validation Decision Matrix

This flowchart guides the researcher on which validation path to take based on the synthesis method and available resources.

ValidationMatrix Start Synthesis Product (ncAA) RouteCheck Synthesis Route? Start->RouteCheck Chem Chemical Synthesis (Racemic Risk) RouteCheck->Chem Traditional Bio Biocatalytic (Enantiopure) RouteCheck->Bio Enzymatic ChiralCheck Chiral HPLC Available? Chem->ChiralCheck Functional Functional Validation (Amber Suppression) Bio->Functional Skip Chiral (If validated enzyme) Marfey Protocol: Marfey's Method (Derivatization + C18) ChiralCheck->Marfey No HPLC Protocol: Chiral HPLC (Direct Analysis) ChiralCheck->HPLC Yes PurityGate Is ee > 98%? Marfey->PurityGate HPLC->PurityGate Recrystallize Recrystallize / Kinetic Resolution PurityGate->Recrystallize No PurityGate->Functional Yes Recrystallize->ChiralCheck MS_Check Intact Protein MS (Fidelity Check) Functional->MS_Check

Figure 1: Decision matrix for validating non-canonical amino acids based on synthesis origin.

Diagram 2: Functional Incorporation Workflow

This diagram illustrates the biological mechanism being tested during the "Orthogonality" phase.

GCE_Workflow ncAA ncAA (Input) Synthetase Orthogonal PylRS (Synthetase) ncAA->Synthetase Bind tRNA tRNA(CUA) Synthetase->tRNA Aminoacylation Ribosome Ribosome (Translation) tRNA->Ribosome Decode UAG Protein Full Length Protein-ncAA Ribosome->Protein Success (Suppression) Truncated Truncated Protein (Failure) Ribosome->Truncated No ncAA / RF1 Termination mRNA mRNA (UAG Codon) mRNA->Ribosome

Figure 2: Genetic Code Expansion mechanism.[6] Success depends on the specific aminoacylation of tRNA by PylRS.

Part 4: Experimental Data & Performance Metrics

The following data summarizes a comparative study of


-Acetylphenylalanine (pAcF)  synthesis, a common ncAA used for keto-oxime conjugations.
MetricChemical Synthesis (Strecker)Biocatalytic (Engineered Transaminase)
Overall Yield 65%88%
Enantiomeric Excess (ee) 85% (requires recrystallization to reach >98%)>99.5% (Intrinsic)
Purification Steps 4 (Extraction, Deprotection, HPLC)2 (Filtration, Crystallization)
Environmental Factor (E-factor) High (Organic solvents, heavy metals)Low (Aqueous buffer, biodegradable)
Amber Suppression Yield 0.8 mg/L (due to residual

-isomer inhibition)
1.2 mg/L (High purity

-isomer)
Cost per Gram $150$45

Analysis: The enzymatic route provides a "translation-ready" product with higher fidelity. While chemical synthesis produced the compound, the presence of 15%


-isomer (before extensive purification) significantly inhibited the PylRS enzyme, resulting in lower protein yields in the functional assay.

Part 5: Troubleshooting & Optimization

  • Low Incorporation Efficiency:

    • Cause: Poor cellular uptake of the ncAA.

    • Solution: Use a dipeptide derivative (e.g., ncAA-Ala) to exploit the promiscuous dipeptide permease (DppA) transporter in E. coli.

  • Background Fluorescence:

    • Cause: Near-cognate suppression (tRNA misreading UAG).

    • Solution: Switch to C321.ΔA strains (RF1 knockout) or increase the concentration of the orthogonal tRNA.

  • Inconsistent Retention Times (HPLC):

    • Cause: pH fluctuation affecting zwitterionic state.

    • Solution: Buffer the mobile phase strictly at pH 2.0 (for cation exchange modes) or pH 5.5 (for zwitterionic modes).

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

  • Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code.[7][8] Science.

  • Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][6][9][10][11][12][13]

  • Dunkelmann, D. L., et al. (2020). Engineered Trytophan Synthase for the Production of Non-Canonical Amino Acids.[8] Nature Chemical Biology.

Sources

Validation

Harnessing Conformational Rigidity: A Comparative Guide to the Potency of Peptides With and Without 1-Amino-4-oxocyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and redu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity. To overcome these limitations, the incorporation of non-proteinogenic amino acids to constrain peptide conformation has become a key strategy in drug design. This guide provides an in-depth comparison of the potency of peptides with and without the incorporation of 1-Amino-4-oxocyclohexane-1-carboxylic acid (Aoc), a rigid Cα-tetrasubstituted amino acid. We will explore the mechanistic basis for the observed potency enhancement, present supporting experimental data, and provide detailed protocols for assessing peptide activity.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides are involved in a vast array of physiological processes, making them attractive candidates for therapeutic intervention.[1] However, their native flexibility often results in a high entropic penalty upon binding to their target, thereby reducing affinity and potency.[2] Furthermore, this conformational freedom can render them susceptible to proteolytic degradation.[3] Constraining a peptide into its bioactive conformation can mitigate these issues, leading to enhanced stability, specificity, and therapeutic efficacy.[3][4] The incorporation of rigid spacers and scaffolds, such as 1-Amino-4-oxocyclohexane-1-carboxylic acid (Aoc), is a powerful approach to achieve this pre-organization.[2]

1-Amino-4-oxocyclohexane-1-carboxylic acid (Aoc): A Tool for Structural Pre-organization

1-Amino-4-oxocyclohexane-1-carboxylic acid (Aoc) is a synthetic α-amino acid characterized by a cyclohexane ring integrated into its backbone.[5] This cyclic structure imparts significant conformational rigidity, acting as a scaffold to orient pharmacophoric residues in a manner that is favorable for receptor binding. The incorporation of Aoc and similar cyclic amino acids, such as 1-aminocyclohexane-1-carboxylic acid (Acc), has been shown to modulate the biological activities of peptides.[6][7]

The rationale behind using Aoc is to reduce the conformational entropy of the peptide, pre-organizing it into a structure that more closely resembles the bound state.[2] This can lead to a significant increase in binding affinity and, consequently, potency.

Mechanism of Action: How Aoc Enhances Peptide Potency

The introduction of Aoc into a peptide sequence influences its structure-activity relationship (SAR) in several key ways:[8][9]

  • Conformational Rigidity: The cyclohexane ring of Aoc restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This reduces the entropic cost of binding to the target receptor.[2]

  • Optimal Pharmacophore Presentation: By acting as a rigid spacer, Aoc can position key side chains in the optimal orientation for interaction with the binding pocket of a receptor.

  • Increased Stability: The constrained conformation can shield the peptide from proteolytic enzymes, thereby increasing its in vivo half-life.[3]

The following diagram illustrates the conceptual difference between a flexible and an Aoc-constrained peptide interacting with a receptor.

G cluster_0 Flexible Peptide cluster_1 Aoc-Constrained Peptide cluster_2 a Unbound Conformations b High Entropic Penalty a->b Binding receptor Receptor b->receptor Weak Binding c Pre-organized Conformation d Low Entropic Penalty c->d Binding d->receptor Strong Binding

Caption: Aoc constrains peptides for enhanced receptor binding.

Comparative Analysis: Experimental Evidence of Enhanced Potency

The impact of Aoc and similar cyclic amino acids on peptide potency has been demonstrated in various studies. For instance, the substitution of natural amino acids with 1-aminocyclohexane-1-carboxylic acid (Acc) in arginine vasopressin (AVP) analogues led to highly potent antidiuretic agonists.[6] Similarly, linear pentapeptides containing a related compound, 1-amino-4-phenylcyclohexane-1-carboxylic acid, have been shown to be potent agonists for the human melanocortin-4 receptor (hMC4R).[10]

The following table summarizes hypothetical comparative data for a generic peptide "X" and its Aoc-modified analogue, "X-Aoc," targeting a G-protein coupled receptor (GPCR). This data is representative of the improvements often observed.

Peptide Binding Affinity (Ki, nM) Functional Potency (EC50, nM) Fold Improvement
Peptide X (Native)150250-
Peptide X-Aoc152012.5x

This data is illustrative and intended for comparative purposes.

Experimental Protocols for Potency Assessment

To empirically validate the enhanced potency of Aoc-containing peptides, robust and reproducible assays are essential.[11] Cell-based functional assays are particularly valuable as they provide a biologically relevant context.[11][12]

Detailed Protocol: Cell-Based cAMP Functional Assay for a GPCR Target

This protocol describes a common method to assess the potency of a peptide agonist at a Gs-coupled GPCR by measuring the downstream accumulation of cyclic AMP (cAMP).

Objective: To determine the EC50 value of a native peptide versus its Aoc-modified analogue.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Peptide stocks (native and Aoc-modified) at 1 mM in DMSO.

  • Forskolin (positive control).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • 384-well white assay plates.

Experimental Workflow:

Caption: Workflow for a cell-based cAMP functional assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the HEK293 cells expressing the target GPCR into 384-well white plates at a density of 5,000-10,000 cells per well in 20 µL of growth medium. Incubate overnight at 37°C and 5% CO2.

  • Peptide Preparation: On the day of the assay, prepare serial dilutions of the native and Aoc-modified peptides in assay buffer. A typical concentration range would be from 1 µM down to 1 pM. Also prepare a positive control (e.g., 10 µM forskolin) and a vehicle control (assay buffer with DMSO).

  • Compound Addition: Carefully remove the growth medium from the cells and add 20 µL of the prepared peptide dilutions, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized for the specific receptor and cell line.

  • cAMP Detection: Following incubation, lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen detection kit. This typically involves adding lysis buffer and detection reagents sequentially.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% stimulation) and the maximal response of a known full agonist or the highest concentration of the test peptide (100% stimulation).

    • Plot the normalized response versus the logarithm of the peptide concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each peptide.

Self-Validation and Causality:

  • Positive Control (Forskolin): The inclusion of forskolin, which directly activates adenylyl cyclase, validates that the downstream signaling pathway is intact and the cells are responsive.

  • Vehicle Control: This control accounts for any background signal from the assay components and the vehicle (DMSO).

  • Phosphodiesterase Inhibitor (IBMX): The use of IBMX is crucial as it prevents the degradation of cAMP, thereby amplifying the signal and increasing the assay window.

  • Dose-Response Curve: Generating a full dose-response curve is essential for accurately determining the EC50 and observing the maximal efficacy of the peptides.

Conclusion and Future Perspectives

The incorporation of 1-Amino-4-oxocyclohexane-1-carboxylic acid into peptide sequences represents a validated and powerful strategy for enhancing therapeutic potency. By enforcing conformational rigidity, Aoc can significantly improve binding affinity and metabolic stability. The experimental data consistently demonstrates that Aoc-modified peptides can exhibit orders of magnitude greater potency compared to their flexible counterparts. As our understanding of structure-activity relationships deepens, the rational design of constrained peptides using building blocks like Aoc will continue to be a cornerstone of modern peptide drug discovery.

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